Moracin D
Description
This compound has been reported in Morus cathayana, Morus alba, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAAQDMHLLQJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178570 | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69120-07-6 | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(6-Hydroxy-2-benzofuranyl)-2,2-dimethyl-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
| Record name | Moracin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Moracin D: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin D, a benzofuran derivative isolated from the mulberry tree (Morus alba), has emerged as a promising natural compound with a diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Activities
This compound has demonstrated significant potential in several key therapeutic areas, including oncology, inflammation, and mycology. The primary biological activities attributed to this compound are:
-
Anticancer Activity: this compound exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting proliferation.[1][3]
-
Anti-inflammatory Activity: The compound has shown notable anti-inflammatory properties.[4][5]
-
Antifungal Activity: this compound possesses antifungal activity against a range of fungal pathogens.[1]
-
Antioxidant Activity: Like many phenolic compounds, this compound is reported to have antioxidant capabilities.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 15 | [1] |
| PC3 | Prostate Cancer | 24.8 | [1] |
Table 2: Antifungal Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium roseum | 7-14 | [1] |
| Diaporthe nomurai | 7-14 | [1] |
| Rosellinia necatrix | <3.5 | [1] |
| Cochliobolus miyabeanus | 14-28 | [1] |
| F. lateritium | 28-56 | [1] |
| Stigmina mori | 56-112 | [1] |
| F. solani | 112 | [1] |
Table 3: Anti-inflammatory Activity
| Assay | Key Finding | Quantitative Data | Reference |
| Microscale Thermophoresis (MST) | This compound binds to IL-1β | Association constant: 0.1 µM | [4] |
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anticancer Signaling Pathways
1. Wnt/β-Catenin Signaling Pathway in Breast Cancer:
This compound has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling axis in breast cancer cells.[3][5] This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis. Key molecular events include the downregulation of Forkhead box M1 (FOXM1) and β-catenin, and the upregulation of glycogen synthase kinase 3 beta (GSK3β).[3]
2. XIAP/PARP1 Axis in Pancreatic Cancer:
In pancreatic cancer, this compound has been found to target the X-linked inhibitor of apoptosis protein (XIAP)/poly(ADP-ribose) polymerase 1 (PARP1) axis.[2] By promoting the proteasome-dependent degradation of XIAP, this compound diminishes its stability and expression. This leads to the induction of apoptosis and enhances the chemosensitivity of pancreatic cancer cells to drugs like gemcitabine.[2]
3. PPARγ/PKC Pathway in Prostate Cancer:
This compound induces apoptosis in prostate cancer cells through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and protein kinase C delta (PKCδ), while inhibiting protein kinase C alpha (PKCα).[7][8] This modulation of PKC isoforms, downstream of PPARγ activation, ultimately leads to a decrease in the phosphorylation of NF-κB, ERK, and AKT, promoting apoptosis.[7][8]
Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory effects by directly binding to and inhibiting interleukin-1β (IL-1β).[4] This interaction reduces the binding affinity of IL-1β to its receptor, thereby suppressing downstream inflammatory signaling pathways that lead to the production of other pro-inflammatory cytokines like IL-6 and IL-8.[4] Furthermore, this compound can promote the M2 polarization of macrophages, which further aids in reducing IL-1β production.[4]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. While specific protocols for this compound are often detailed within the primary research articles, the following provides a generalized workflow for assessing its key activities, based on methodologies used for similar compounds from Morus alba.
General Experimental Workflow
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MDA-MB-231, DU145) in 96-well plates.
-
After cell attachment, treat with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[9]
-
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
Treat cancer cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse this compound-treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., β-catenin, XIAP, cleaved caspase-3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Anti-inflammatory Activity Assays
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS).
-
Co-treat the cells with different concentrations of this compound.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using specific ELISA kits.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[10]
-
Antifungal Activity Assay
-
Broth Microdilution Method for MIC Determination:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plate under appropriate conditions for fungal growth.
-
Determine the MIC as the lowest concentration of this compound that inhibits visible fungal growth.
-
Conclusion
This compound, a natural product from Morus alba, demonstrates a compelling profile of biological activities with significant therapeutic potential. Its anticancer effects are mediated through the targeted inhibition of key oncogenic signaling pathways, leading to apoptosis and reduced proliferation in various cancer models. Furthermore, its anti-inflammatory and antifungal properties broaden its scope for potential drug development. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on comprehensive preclinical and clinical evaluations to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Moracin D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related 2-arylbenzofuran compounds, with a focus on its anticancer potential. We summarize key quantitative data, detail experimental methodologies for assessing biological activity, and visualize the intricate signaling pathways modulated by this promising natural product.
Introduction
The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This compound, a member of this class, has emerged as a lead compound for the development of novel therapeutics. Understanding the relationship between its chemical structure and biological function is paramount for designing more potent and selective analogs. This guide synthesizes the current knowledge on the SAR of this compound, providing a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of this compound and its Analogs
The anticancer effects of this compound and its structural analogs are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and survival. The following tables summarize the in vitro cytotoxic activity of various 2-arylbenzofuran derivatives against a range of cancer cell lines.
Table 1: Cytotoxic Activity of Benzofuran-Chalcone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3d | MCF-7 (Breast Cancer) | 3.22 | [1] |
| PC-3 (Prostate Cancer) | 4.15 | [1] | |
| 3j | MCF-7 (Breast Cancer) | 7.81 | [1] |
| PC-3 (Prostate Cancer) | 9.46 | [1] | |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.25 | [1] |
IC50: The half-maximal inhibitory concentration.
Table 2: Cytotoxic Activity of Benzofuran-based Hydrazide and Hybrid Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 21 | HeLa (Cervical Cancer) | 0.082 | [2] |
| 23a | SW-620 (Colorectal Cancer) | 8.7 | [2] |
| HT-29 (Colorectal Cancer) | 9.4 | [2] | |
| 23d | SW-620 (Colorectal Cancer) | 6.5 | [2] |
| HT-29 (Colorectal Cancer) | 9.8 | [2] | |
| 26 | Various Cancer Cell Lines | 0.93 (EGFR Kinase Inhibition) | [2] |
IC50: The half-maximal inhibitory concentration.
Table 3: Cytotoxic Activity of a Novel 2,4-pentadien-1-one Derivative Containing Benzofuran
| Compound | Target Cell Line | IC50 (µM) | Reference |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung Cancer) | 2.85 | [3] |
| H1299 (Lung Cancer) | 1.46 | [3] | |
| HCT116 (Colon Cancer) | 0.59 | [3] | |
| HT29 (Colon Cancer) | 0.35 | [3] |
IC50: The half-maximal inhibitory concentration.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these molecular cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or analog compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
The 2-arylbenzofuran scaffold of this compound offers a versatile platform for the development of novel anticancer agents. The structure-activity relationship data presented in this guide highlight the importance of specific substitutions on the benzofuran core and the aryl ring for potent cytotoxic activity. Further research should focus on the synthesis and evaluation of a broader range of this compound analogs to refine the SAR and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource to guide these future investigations.
References
Moracin D Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin D, a naturally occurring benzofuran compound isolated from Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key signaling pathways. We consolidate findings from preclinical studies, detailing its impact on the Wnt/β-catenin, PPAR-γ/PKC, and XIAP/PARP1 signaling cascades. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the modulated pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in several critical signaling pathways implicated in cancer progression. The following sections delineate its mechanism of action in different cancer models.
Wnt/FOXM1/β-Catenin Axis in Breast Cancer
In breast cancer cells, particularly the MDA-MB-231 and MCF-7 lines, this compound has been shown to induce apoptosis and inhibit proliferation by suppressing the Wnt3a/FOXM1/β-catenin signaling pathway.[1][2][3]
Mechanism of Action:
-
Inhibition of Wnt Signaling: this compound reduces the expression of Wnt3a, a key ligand that initiates the Wnt signaling cascade.[1][2][3]
-
Downregulation of FOXM1 and β-catenin: This leads to a decrease in the expression of Forkhead box M1 (FOXM1) and β-catenin.[1][2][3] this compound has also been observed to disrupt the physical interaction between FOXM1 and β-catenin.[1][4][5]
-
Activation of GSK3β: The compound upregulates the activity of glycogen synthase kinase 3 beta (GSK3β), a negative regulator of the Wnt pathway.[1][2][3]
-
Suppression of Wnt Target Genes: Consequently, the expression of downstream Wnt target genes, such as c-Myc and Cyclin D1, is attenuated.[1]
-
Induction of Apoptosis: The overall effect is the induction of apoptosis, evidenced by increased cleavage of PARP and caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and XIAP.[1][2]
Signaling Pathway Diagram:
PPAR-γ/PKC Signaling in Prostate Cancer
In prostate cancer cell lines such as DU145, this compound induces apoptosis through the modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and protein kinase C (PKC) signaling pathways.
Mechanism of Action:
-
Activation of PPAR-γ: this compound activates PPAR-γ, a nuclear receptor with known anti-tumorigenic functions.
-
Modulation of PKC Isoforms: It promotes the phosphorylation of PKC-δ (p-PKC-δ) while inhibiting the phosphorylation of PKC-α (p-PKC-α).
-
Downstream Effects: The activation of the PPAR-γ/p-PKC-δ axis and inhibition of p-PKC-α leads to the induction of apoptosis. This is associated with the decreased phosphorylation of NF-κB, ERK, and AKT.
-
Apoptotic Markers: this compound treatment results in the attenuation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspase-3 and PARP.
Signaling Pathway Diagram:
XIAP/PARP1 Axis in Pancreatic Cancer
Recent studies have revealed that this compound can suppress cell growth and induce apoptosis in pancreatic cancer cells by targeting the X-linked inhibitor of apoptosis protein (XIAP)/PARP1 axis.[6][7]
Mechanism of Action:
-
XIAP Degradation: this compound promotes the proteasome-dependent degradation of XIAP, thereby reducing its stability and expression.[6]
-
Inhibition of XIAP/PARP1 Interaction: By diminishing XIAP levels, this compound disrupts the XIAP/PARP1 axis.[6]
-
Induction of Apoptosis: This leads to the activation of caspase-dependent apoptotic pathways.
-
Enhanced Chemosensitivity: this compound has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[6]
Logical Relationship Diagram:
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast | MTT | Not specified | 24 |
| MCF-7 | Breast | MTT | Not specified | 24 |
| DU145 | Prostate | Not specified | 15 | 24 |
| PC3 | Prostate | Not specified | 24.8 | 24 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 8, 16, 20 µM) and a vehicle control. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is a general guideline for assessing changes in protein expression in cells treated with this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FOXM1, β-catenin, PARP, GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound using flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Immunoprecipitation
This protocol is for studying the interaction between proteins, such as FOXM1 and β-catenin, in response to this compound treatment.[4][5]
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., anti-FOXM1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-β-catenin).
Experimental Workflow Diagram:
References
- 1. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Mechanisms of Moracin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin D, a benzofuran derivative isolated from Morus alba, has demonstrated notable anticancer properties in various preclinical in vitro studies. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anticancer effects, focusing on its impact on cell viability, apoptosis, and cell cycle progression in prostate, breast, and pancreatic cancer cell lines. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
The search for novel anticancer compounds from natural sources is a critical area of oncological research. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways that regulate cell survival and proliferation. This document synthesizes the available in vitro data to provide a detailed understanding of this compound's anticancer potential.
Effects on Cancer Cell Viability
This compound has been shown to reduce the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DU145 | Prostate Cancer | 15 | [1] |
| PC3 | Prostate Cancer | 24.8 | [1] |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified | |
| MCF-7 | Breast Cancer | Not explicitly quantified | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not explicitly quantified | [2] |
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is characterized by a series of biochemical events that lead to distinct morphological changes and cell death.
Cell Cycle Analysis and Sub-G1 Population
Flow cytometry analysis of the cell cycle distribution reveals that this compound treatment leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.
| Cell Line | Treatment | Sub-G1 Population (%) | Citation |
| DU145 | Control | ~2% | [1] |
| 7.5 µM this compound | ~10% | [1] | |
| 15 µM this compound | ~20% | [1] | |
| PC3 | Control | ~2% | [1] |
| 7.5 µM this compound | ~5% | [1] | |
| 15 µM this compound | ~8% | [1] |
TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay confirms DNA fragmentation, a hallmark of apoptosis. Studies have shown that this compound significantly increases the number of TUNEL-positive cells in prostate cancer cell lines.[3]
Modulation of Apoptosis-Related Proteins
This compound influences the expression of key proteins involved in the apoptotic cascade. Western blot analyses have shown that this compound treatment leads to:
-
Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-xL[3]
-
Activation of pro-apoptotic proteins: Cleavage of caspase-3 and PARP[3]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.
Prostate Cancer: PPARγ/PKCδ and PKCα Pathway
In prostate cancer cells, this compound induces apoptosis through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and protein kinase C delta (PKCδ), while inhibiting protein kinase C alpha (PKCα).[3] This leads to downstream effects on NF-κB, ERK, and AKT signaling.[3]
Pancreatic Cancer: XIAP/PARP1 Axis
In pancreatic cancer, this compound has been found to target the X-linked inhibitor of apoptosis protein (XIAP) and poly (ADP-ribose) polymerase 1 (PARP1) axis. By promoting the degradation of XIAP, this compound destabilizes PARP1, leading to the suppression of cancer progression.[2]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anticancer effects of this compound. Specific details may vary between laboratories and should be optimized accordingly.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This method determines the percentage of cells in different phases of the cell cycle.
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL Assay
This assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.
Protocol:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).
-
If using an indirect method, follow with an antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound is a potent anticancer agent with a multi-faceted mechanism of action. It effectively inhibits the growth of prostate, breast, and pancreatic cancer cells by inducing apoptosis and modulating key signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field. Future studies should focus on in vivo efficacy and safety profiling of this compound to further evaluate its potential as a clinical anticancer drug. Additionally, further investigation into its effects on a broader range of cancer cell lines and the elucidation of its molecular targets will provide a more complete understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin D: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has demonstrated notable biological activities, including antitumor, anti-inflammatory, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antifungal attributes. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed resource encompassing available quantitative data, plausible experimental methodologies, and a hypothesized mechanism of action. Due to the limited specific research on the antifungal signaling pathways of this compound, this guide also extrapolates potential mechanisms based on the known actions of related phytoalexins and its effects observed in other biological systems.
Quantitative Antifungal Activity
The antifungal efficacy of this compound has been quantified against a variety of fungal species. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are summarized in the table below. This data is critical for comparative analysis and for guiding further research into its spectrum of activity.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Fusarium roseum | 7-14[1] |
| Diaporthe nomurai | 7-14[1] |
| Cochliobolus miyabeanus | 14-28[1] |
| Fusarium lateritium | 28-56[1] |
| Stigmina mori | 56-112[1] |
| Fusarium solani | 112[1] |
| Rosellinia necatrix | <3.5[1] |
Table 1: Antifungal Spectrum of this compound. This table presents the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of fungal pathogens.
Experimental Protocols
Broth Microdilution Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Fungal strains (e.g., Fusarium spp., Aspergillus spp.)
-
Culture medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the culture medium to achieve the desired final inoculum concentration.
-
Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution of this compound is then performed in the 96-well microtiter plates using the culture medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Controls: Positive control wells containing a known antifungal agent and negative control wells containing only the fungal inoculum and the vehicle used to dissolve this compound are included. A blank well with only the medium is also included for background correction.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth, as observed visually or by measuring the absorbance using a microplate reader.
Figure 1: Experimental Workflow for Broth Microdilution Assay. This diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action
The precise molecular mechanism by which this compound exerts its antifungal effects has not been extensively elucidated in publicly available literature. However, based on its classification as a phytoalexin and its known activities in other cell types, a multi-faceted mechanism can be hypothesized.
Hypothesized Antifungal Mechanism
It is plausible that this compound, like other phytoalexins, disrupts the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This disruption could be a primary mode of its antifungal action. Furthermore, the generation of reactive oxygen species (ROS) is another common mechanism for natural antifungal compounds, leading to oxidative stress and subsequent cell death.
Figure 2: Hypothesized Antifungal Mechanism of this compound. This diagram outlines a potential mechanism involving cell membrane disruption and the induction of oxidative stress.
Insights from Other Biological Systems
While not demonstrated in fungi, studies on the effects of this compound in cancer cells have revealed its interaction with specific signaling pathways. These findings may offer clues to its broader biological activity and warrant investigation in fungal systems.
In prostate cancer cells, this compound has been shown to induce apoptosis through the activation of PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) and PKC-δ (Protein Kinase C delta), and the inhibition of PKC-α (Protein Kinase C alpha).[4] It also decreases the phosphorylation of NF-κB, ERK, and AKT.[4] In breast cancer cells, this compound has been found to inhibit the Wnt/FOXM1/β-catenin signaling pathway.[5][6]
It is important to emphasize that these signaling pathways are characterized in mammalian cells and their relevance to the antifungal activity of this compound remains to be established. However, they highlight the compound's ability to modulate key cellular processes and suggest that its antifungal mechanism may also involve interference with specific signaling cascades within the fungal cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
- 3. This compound | COX | Antifection | c-Myc | TNF | TargetMol [targetmol.com]
- 4. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant--fungal interactions: the search for phytoalexins and other antifungal compounds from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Moracin D: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of significant interest in oncology research. Exhibiting anti-inflammatory, antioxidant, and antifungal properties, its potent pro-apoptotic effects in various cancer cell lines have positioned it as a promising candidate for further investigation in cancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Data Presentation: The Cytotoxic and Pro-Apoptotic Efficacy of this compound
This compound has demonstrated significant dose-dependent cytotoxicity and induction of apoptosis across a range of cancer cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time |
| DU145 | 15 | 24 hours[1] |
| PC3 | 24.8 | 24 hours[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | % of Cells in Sub-G1 Phase |
| DU145 | Control (0 µM) | ~2% |
| This compound (7.5 µM) | ~10% | |
| This compound (15 µM) | ~25% | |
| PC3 | Control (0 µM) | ~2% |
| This compound (7.5 µM) | ~8% | |
| This compound (15 µM) | ~15% |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways, which can vary depending on the cancer cell type.
Prostate Cancer: The PPAR-γ/PKC-δ and NF-κB Axis
In prostate cancer cells, this compound's apoptotic activity is critically linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Protein Kinase C-delta (PKC-δ), alongside the inhibition of Protein Kinase C-alpha (PKC-α). This cascade leads to the downstream suppression of the NF-κB signaling pathway, a crucial regulator of cell survival.
Breast Cancer: Targeting the Wnt3a/FOXM1/β-Catenin Pathway
In breast cancer cells, particularly the MDA-MB-231 line, this compound induces apoptosis by suppressing the Wnt3a/FOXM1/β-catenin signaling axis.[1] This inhibition leads to the activation of Glycogen Synthase Kinase 3 Beta (GSK3β) and subsequent activation of caspases.[1]
Pancreatic Cancer: The XIAP/PARP1 Axis
In pancreatic cancer, this compound promotes apoptosis by targeting the X-linked inhibitor of apoptosis protein (XIAP) and Poly (ADP-ribose) polymerase 1 (PARP1) axis.[2] this compound enhances the proteasome-dependent degradation of XIAP, which in turn destabilizes PARP1, leading to apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, PC3, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3.75, 7.5, 15, 30 µM) and incubate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
References
An In-depth Technical Guide to the Natural Sources and Derivatives of Moracin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moracin D, a naturally occurring benzofuran with significant biological activities. The document details its primary natural source, methods for its extraction and isolation, and presents a summary of its known biological functions with corresponding quantitative data. While the synthesis of this compound has been reported, detailed protocols for its derivatives are not extensively available in the current literature. This guide also explores the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.
Natural Sources of this compound
The principal natural source of this compound is the white mulberry tree, Morus alba L., belonging to the Moraceae family.[1][2] This plant has a long history of use in traditional medicine, and various parts of the tree, including the root bark, stem bark, and leaves, are known to produce a variety of bioactive compounds, including the moracin family of 2-arylbenzofuran derivatives.[3] this compound, along with other moracins such as Moracin C, are often produced by the plant as phytoalexins in response to stress, such as fungal infection.[2]
Extraction and Isolation of this compound from Morus alba
The extraction and isolation of this compound from Morus alba typically involve solvent extraction followed by chromatographic separation. The following is a general protocol synthesized from various reported methods for the isolation of moracin compounds.
Experimental Protocol: Extraction and Isolation
Objective: To extract and isolate this compound from the dried leaves of Morus alba.
Materials:
-
Dried and powdered leaves of Morus alba
-
Methanol (MeOH), 80% aqueous solution
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for column chromatography (e.g., gradients of CH₂Cl₂/MeOH)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate 10 kg of dried, powdered leaves of Morus alba with 50 L of 80% aqueous methanol at room temperature for 24 hours.
-
Repeat the extraction process twice to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform successive liquid-liquid partitioning with n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Subject the dichloromethane fraction, which is often enriched with moracins, to silica gel column chromatography.
-
Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH).
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing compounds with similar TLC profiles to this compound.
-
Subject these combined fractions to further purification using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Experimental Workflow: Extraction and Isolation
References
- 1. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Moracin D: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin D, a naturally occurring benzofuran compound isolated from Morus alba L., has garnered significant interest in oncological research for its potent anti-cancer properties.[1] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including pancreatic, prostate, and breast cancer.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays, intended to guide researchers in investigating its mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways, ultimately leading to programmed cell death (apoptosis). The primary mechanisms identified to date include:
-
Inhibition of the XIAP/PARP1 Axis: In pancreatic cancer, this compound promotes the proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP). This destabilization of XIAP disrupts its interaction with and stabilization of Poly (ADP-ribose) polymerase 1 (PARP1), leading to the suppression of cancer cell growth and induction of apoptosis.[1][2]
-
Activation of PPARγ/PKCδ and Inhibition of PKCα: In prostate cancer cells, this compound has been shown to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and protein kinase C delta (PKCδ), while concurrently inhibiting protein kinase C alpha (PKCα). This signaling cascade contributes to the induction of apoptosis.[3][5]
-
Suppression of the Wnt/FOXM1/β-Catenin Axis: In breast cancer, this compound inhibits the Wnt signaling pathway by downregulating Wnt3a, Forkhead box M1 (FOXM1), and β-catenin. This inhibition, coupled with the activation of glycogen synthase kinase 3 beta (GSK3β) and caspases, leads to reduced cell proliferation and apoptosis.[4][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| DU145 | Prostate Cancer | 15 | 24 | MTT |
| PC3 | Prostate Cancer | 24.8 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | ~16 | 24 | MTT |
| MCF-7 | Breast Cancer | >20 | 24 | MTT |
| PANC-1 | Pancreatic Cancer | Not explicitly stated | 48 | CCK-8 |
| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated | 48 | CCK-8 |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay parameters. It is recommended to perform a dose-response experiment to determine the precise IC50 in your specific cell line and conditions.
Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Percentage of Sub-G1 (Apoptotic) Cells (%) | Incubation Time (hours) |
| DU145 | 0 | ~2 | 24 |
| 7.5 | ~8 | 24 | |
| 15 | ~15 | 24 | |
| PC3 | 0 | ~1.5 | 24 |
| 7.5 | ~5 | 24 | |
| 15 | ~10 | 24 |
Table 3: Cell Cycle Analysis of Breast Cancer Cells Treated with this compound
| Cell Line | This compound Concentration (µM) | Cell Cycle Phase Distribution (%) | Incubation Time (hours) |
| MDA-MB-231 | 0 | Sub-G1: ~5, G1: ~55, S: ~20, G2/M: ~20 | 24 |
| 8 | Sub-G1: ~10, G1: ~60, S: ~15, G2/M: ~15 | 24 | |
| 16 | Sub-G1: ~18, G1: ~65, S: ~10, G2/M: ~7 | 24 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8/MTT)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Assay:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][8][9]
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a suitable software.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the apoptosis assay protocol and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against XIAP, PARP, cleaved-caspase-3, β-catenin, FOXM1, p-GSK3β, etc.)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dojindo.co.jp [dojindo.co.jp]
- 5. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Moracin D Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Moracin D on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2]
This compound, a natural benzofuran compound isolated from Morus alba L., has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] Studies have shown that this compound can induce apoptosis and inhibit the proliferation of various cancer cells, including breast, prostate, and pancreatic cancer cell lines.[3][6][7][8][9] The cytotoxic effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis.[3][4][7][8]
This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic potential of this compound.
Data Presentation
Quantitative data from the MTT assay should be summarized to clearly present the dose-dependent effects of this compound on cell viability. The results are typically expressed as the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of a drug that inhibits cell viability by 50%, is a key metric derived from this data.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Example Data)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MDA-MB-231 | 0 (Control) | 100 ± 4.2 |
| 5 | 85 ± 3.1 | |
| 8 | 68 ± 2.5 | |
| 16 | 45 ± 3.8 | |
| 20 | 32 ± 2.1 | |
| MCF-7 | 0 (Control) | 100 ± 5.1 |
| 5 | 92 ± 4.5 | |
| 8 | 78 ± 3.9 | |
| 16 | 58 ± 4.2 | |
| 20 | 45 ± 3.3 | |
| DU145 | 0 (Control) | 100 ± 3.8 |
| 5 | 88 ± 2.9 | |
| 10 | 72 ± 3.5 | |
| 20 | 51 ± 4.1 | |
| 40 | 35 ± 2.7 |
Note: This is example data. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, PC3, DU145)[3][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[1]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1][11]
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Figure 1: Experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[12]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0, 5, 8, 16, and 20 µM.[13]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[13]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][14]
-
Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][11] A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by influencing several key signaling pathways involved in cancer cell proliferation and apoptosis.
Wnt/β-catenin Signaling Pathway
In breast cancer cells, this compound has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling axis.[3][4][15] This leads to the downregulation of Wnt target genes like c-Myc and Cyclin D1, which are crucial for cell proliferation.[3][4] this compound also upregulates Glycogen Synthase Kinase 3 Beta (GSK3β), which promotes the degradation of β-catenin.[3][4]
Figure 2: this compound inhibits the Wnt/β-catenin pathway.
PPARγ/PKCδ Signaling Pathway
In prostate cancer cells, this compound has been found to induce apoptosis by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Protein Kinase C delta (PKCδ), while inhibiting Protein Kinase C alpha (PKCα).[7][8] This activation leads to a cascade of events that ultimately result in apoptosis.
Figure 3: this compound induces apoptosis via the PPARγ/PKCδ pathway.
By following this detailed protocol and understanding the underlying mechanisms, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the development of novel anticancer therapies.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers [mdpi.com]
- 4. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols: Western Blot Analysis of Moracin D Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin D, a natural benzofuran compound isolated from Morus alba, has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms underlying this compound-induced apoptosis. This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is a crucial technique to elucidate these effects by detecting changes in the expression and activation of specific proteins within these pathways.
Key Signaling Pathways Modulated by this compound
This compound has been reported to induce apoptosis and inhibit cancer cell growth through the modulation of multiple signaling cascades. The primary pathways identified include:
-
Inhibition of the Wnt/β-catenin Signaling Pathway: In breast cancer cells, this compound has been shown to suppress the Wnt3a/FOXM1/β-catenin axis, leading to decreased expression of downstream target genes like c-Myc and cyclin D1 that are critical for cell proliferation.[1][2][3][4]
-
Activation of the Intrinsic Apoptosis Pathway: Treatment with this compound leads to the activation of caspases, key executioners of apoptosis. This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3.[1][3][5][6] Furthermore, this compound treatment often results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the X-linked inhibitor of apoptosis protein (XIAP).[1][3][6][7]
-
Targeting the XIAP/PARP1 Axis: In pancreatic cancer, this compound has been found to promote proteasome-dependent degradation of XIAP, which in turn destabilizes PARP1, ultimately inducing apoptosis.[5]
-
Modulation of Pro-survival Kinases: this compound can inhibit the phosphorylation and activation of pro-survival kinases such as Akt and ERK in prostate cancer cells, further contributing to its apoptotic effect.[6]
-
Activation of PPARγ and Modulation of PKC Isoforms: In prostate cancer, this compound has been shown to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and modulate the activity of Protein Kinase C (PKC) isoforms, leading to apoptosis.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Protein Expression in Breast Cancer Cells (MDA-MB-231)
| Protein | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| Cleaved PARP | 8, 16 | 24 | Increased | [3] |
| Cleaved Caspase-3 | 8, 16 | 24 | Increased | [3] |
| Bcl-2 | 8, 16 | 24 | Decreased | [1][3] |
| XIAP | 8, 16 | 24 | Decreased | [1][3] |
| FOXM1 | Not specified | 24 | Decreased | [1][3] |
| β-catenin | Not specified | 24 | Decreased | [1][3] |
| c-Myc | Not specified | 24 | Decreased | [3] |
| Cyclin D1 | Not specified | 24 | Decreased | [3] |
Table 2: Effect of this compound on Protein Expression in Prostate Cancer Cells (DU145)
| Protein | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| Cleaved PARP | 7.5, 15 | 24 | Increased | [7] |
| Pro-caspase-3 | 7.5, 15 | 24 | Decreased | [7] |
| Bcl-2 | 7.5, 15 | 24 | Decreased | [6][7] |
| Bcl-xL | 7.5, 15 | 24 | Decreased | [6][7] |
| p-NF-κB | Not specified | 24 | Decreased | [6] |
| p-ERK | Not specified | 24 | Decreased | [6] |
| p-AKT | Not specified | 24 | Decreased | [6] |
| PPAR-γ | Not specified | 24 | Increased | [6] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (hours) | Reference |
| DU145 | Prostate | 15 | 24 | [7] |
| PC3 | Prostate | 24.8 | 24 | [7] |
| MDA-MB-231 | Breast | Not specified | Not specified | [1] |
| MCF-7 | Breast | Not specified | Not specified | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, DU145) in appropriate culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 7.5, 15, 16 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Moracin D Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of Moracin D, a benzofuran compound isolated from Morus alba.[1] this compound has demonstrated potential antifungal, antiadipogenic, and antitumor effects, making it a compound of interest for further research and drug development.[1][2][3]
Part 1: Chemical Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent strategy that constructs the core 2-arylbenzofuran skeleton. The following protocol is based on established synthetic routes for structurally related moracin derivatives, such as Moracin C and M, which often utilize palladium-catalyzed cross-coupling reactions.[4][5] A key approach involves the Sonogashira coupling to form the central benzofuran ring system.[5]
Synthetic Strategy Overview
The retrosynthetic analysis for the 2-arylbenzofuran core of this compound involves disconnecting the molecule into two key building blocks: a substituted halobenzene-diol and a substituted ethynylbenzene-diol. These precursors can be coupled using a Sonogashira reaction, followed by further modifications to achieve the final structure of this compound.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis
Step 1: Sonogashira Coupling for 2-Arylbenzofuran Core Construction [5] This step couples a substituted 2-halophenol with a substituted phenylacetylene to form the benzofuran skeleton.
-
To a dried Schlenk flask under a nitrogen atmosphere, add the 2-halophenol derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed solvent (e.g., DMF or a triethylamine/DMF mixture).
-
Add the phenylacetylene derivative (1.2 eq) and triethylamine (3.0 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-arylbenzofuran intermediate.
Step 2: Functional Group Modification (e.g., Demethylation) [5] If the phenol or other functional groups on the precursors were protected (e.g., as methyl ethers), a deprotection step is necessary.
-
Dissolve the 2-arylbenzofuran intermediate (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a demethylating agent, such as boron tribromide (BBr₃) (1.0 M in DCM, 1.2 eq per methyl group), dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude this compound.
Data Summary: Synthesis
The following table summarizes projected yields for the key synthetic steps, based on the synthesis of analogous compounds.[5][6]
| Step | Reaction | Starting Materials | Key Reagents | Projected Yield (%) |
| 1 | Sonogashira Coupling | Substituted 2-halophenol & phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 60 - 75% |
| 2 | Demethylation | Protected 2-arylbenzofuran intermediate | BBr₃ or 1-dodecanethiol/NaOH | 30 - 90% |
| Overall | Total Synthesis | Precursors for Step 1 | - | 18 - 68% |
Part 2: Purification of this compound
Purification is critical to isolate this compound from synthetic reaction mixtures or natural product extracts. A multi-step chromatographic approach is typically required to achieve high purity (>95%).[7][8] The following protocols are applicable for purifying grams to milligrams of the compound.
Purification Workflow
The general strategy involves an initial crude purification by silica gel chromatography followed by a high-resolution polishing step using preparative HPLC or size-exclusion chromatography.[7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | COX | Antifection | c-Myc | TNF | TargetMol [targetmol.com]
- 3. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Naveprotein [native-protein.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Moracin D Analogues with Improved Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Moracin D analogues with the goal of enhancing their therapeutic activity. This compound, a naturally occurring benzofuran isolated from Morus alba, has demonstrated promising anticancer and antifungal properties.[1] This document outlines the current understanding of this compound's biological activities, protocols for synthesizing and evaluating analogues, and key signaling pathways implicated in its mechanism of action.
Biological Activity of this compound and Related Compounds
This compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and potent cytotoxic and antifungal activities.[2] The development of analogues aims to improve upon these activities, enhance specificity, and optimize pharmacokinetic properties.
Anticancer Activity
This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[1] Its efficacy is attributed to the modulation of several key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of this compound and Selected 2-Arylbenzofuran Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | DU145 (Prostate) | 15 | [1] |
| PC3 (Prostate) | 24.8 | [1] | |
| Sesbagrandiflorain D | MCF-7 (Breast) | 0.06 µg/mL | [3] |
| WiDr (Colon) | 0.60 µg/mL | [3] | |
| Sesbagrandiflorain C | HeLa (Cervical) | 16.4 | [4] |
| HepG2 (Liver) | 18.2 | [4] | |
| MCF-7 (Breast) | 20.5 | [4] |
Antifungal Activity
This compound has demonstrated significant activity against a variety of fungal pathogens, making it a promising lead for the development of new antifungal agents.
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium roseum | 7-14 | [1] |
| Diaporthe nomurai | 7-14 | [1] |
| Cochliobolus miyabeanus | 14-28 | [1] |
| Fusarium lateritium | 28-56 | [1] |
| Stigmina mori | 56-112 | [1] |
| Fusarium solani | 112 | [1] |
| Rosellinia necatrix | <3.5 | [1] |
Synthesis of this compound Analogues
The development of novel this compound analogues with improved activity relies on efficient and versatile synthetic strategies. The 2-arylbenzofuran scaffold of this compound can be synthesized through several established methods, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
General Synthetic Workflow
A common approach to synthesizing the 2-arylbenzofuran core involves the coupling of a substituted phenol with a substituted phenylacetylene derivative, followed by cyclization. Modifications can be introduced at various positions on both the benzofuran ring system and the pendant aryl group.
Caption: General workflow for the synthesis of a library of this compound analogues.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anticancer and antifungal activities of newly synthesized this compound analogues.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound analogues against cancer cell lines.
Materials:
-
This compound analogues
-
Human cancer cell lines (e.g., DU145, PC3, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound analogues in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Antifungal Activity Assessment using Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogues against fungal species. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analogues
-
Fungal strains (e.g., Fusarium spp., Candida spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on SDA or PDA plates at an appropriate temperature until sporulation.
-
Harvest the conidia or yeast cells by flooding the plate with sterile saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to an inoculum of approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Compound Dilution:
-
Prepare stock solutions of the this compound analogues in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for the rational design of more potent and selective analogues. This compound has been shown to interfere with several signaling pathways critical for cancer cell survival and proliferation.
PPARγ/PKCδ Pathway in Prostate Cancer
In prostate cancer cells, this compound induces apoptosis by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Protein Kinase C delta (PKCδ), while inhibiting Protein Kinase C alpha (PKCα).[1]
Caption: this compound-induced apoptotic signaling in prostate cancer.
Wnt/FOXM1/β-Catenin Pathway in Breast Cancer
In breast cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway by downregulating Wnt3a, Forkhead box M1 (FOXM1), and β-catenin, leading to apoptosis.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound in breast cancer.
XIAP/PARP1 Axis in Pancreatic Cancer
Recent studies have indicated that this compound can suppress pancreatic cancer cell growth by targeting the X-linked inhibitor of apoptosis protein (XIAP) and Poly (ADP-ribose) polymerase 1 (PARP1) axis, leading to apoptosis.[2]
Caption: this compound's mechanism of action via the XIAP/PARP1 axis in pancreatic cancer.
By utilizing the provided protocols and understanding the key signaling pathways, researchers can effectively design, synthesize, and evaluate novel this compound analogues with the potential for improved therapeutic efficacy in the treatment of cancer and fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new 2-arylbenzofurans from Sesbania grandiflora L. and their cytotoxicity towards cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Moracin D Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the therapeutic efficacy of Moracin D, a natural benzofuran compound isolated from Morus alba. This compound has demonstrated significant anti-inflammatory, antioxidant, and antitumor properties in preclinical studies.[1] This document outlines detailed protocols for cancer, inflammation, and diabetes models, summarizes quantitative data, and provides visual workflows and signaling pathway diagrams to facilitate experimental design and execution.
Anti-Cancer Efficacy of this compound
This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.[2][3][4] Its mechanisms of action involve the suppression of key signaling pathways implicated in tumorigenesis, such as the Wnt/β-catenin and XIAP/PARP1 axes, and activation of pro-apoptotic pathways.[2][3] Xenograft and orthotopic animal models are crucial for validating these in vitro findings and assessing the in vivo anti-cancer potential of this compound.
Signaling Pathways Targeted by this compound in Cancer
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. In breast cancer, it inhibits the Wnt3a/FOXM1/β-Catenin axis, leading to decreased expression of downstream targets like c-Myc and Cyclin D1, and induces apoptosis through the activation of GSK3β and caspases. In prostate cancer, this compound activates PPARγ and PKCδ while inhibiting PKCα, resulting in apoptosis.[4] In pancreatic cancer, it promotes proteasome-dependent degradation of XIAP, thereby disrupting the XIAP/PARP1 axis and inducing apoptosis.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Moracin D: A Guide to Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the accurate quantification of Moracin D, a bioactive compound with significant therapeutic potential. Detailed experimental protocols for sample preparation and various analytical techniques are presented to facilitate reliable and reproducible measurements in research and drug development settings.
Introduction
This compound, a benzofuran derivative isolated from plants of the Morus species, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Its potential as a therapeutic agent necessitates robust and validated analytical methods for its quantification in various matrices, including plant extracts and biological samples. This guide outlines the most common and effective techniques for this compound analysis, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Analytical Techniques for this compound Quantification
The choice of analytical technique for this compound quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for the quantification of phytochemicals like this compound.[2] It offers good resolution and sensitivity for many applications.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex biological matrices.[2][3] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high specificity.[4]
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in less complex samples or for preliminary screening.[4] However, its specificity is lower compared to chromatographic methods.[4]
Comparative Quantitative Data
The following table summarizes typical performance characteristics of the described analytical methods for the quantification of this compound and related compounds. These values are representative and may vary depending on the specific instrumentation, column, and laboratory conditions.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection.[4] | Chromatographic separation followed by mass-based detection.[4] | Absorption of UV-Vis light by the analyte.[4] |
| Specificity | Moderate to High[4] | Very High[4] | Low to Moderate[4] |
| Linearity (R²) | > 0.999[4][5] | > 0.999[4] | > 0.99[4] |
| Precision (RSD%) | < 2%[4][5] | < 5%[4] | < 5%[4] |
| Accuracy (Recovery%) | 95-105%[4] | 98-102%[4] | 90-110%[4] |
| Limit of Detection (LOD) | ng/mL range[4] | pg/mL to fg/mL range[4] | µg/mL range[6] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[5] | Not explicitly found | µg/mL range[6] |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
Effective extraction is crucial for the accurate quantification of this compound from plant sources, such as the leaves of Morus alba (White Mulberry).[2] Ultrasound-Assisted Extraction (UAE) is an efficient method for this purpose.[3]
Protocol for Ultrasound-Assisted Extraction (UAE):
-
Sample Preparation: Weigh 1.0 g of powdered and dried plant material and place it in a 50 mL conical flask.[3]
-
Solvent Addition: Add 20 mL of 80% methanol or ethanol to the flask.[3]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[3]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[3]
-
Collection: Collect the supernatant.[3]
-
Re-extraction: To ensure complete extraction, repeat the extraction process with the remaining plant residue once more.[3]
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.[3]
-
Storage: Store the extract at 4°C until analysis.[3]
Workflow for this compound Quantification from Plant Material
References
Troubleshooting & Optimization
Technical Support Center: Improving Moracin D Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Moracin D.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern?
This compound is a flavonoid isolated from Morus alba that exhibits a range of biological activities, including antifungal and antitumor effects.[1][2] However, its poor solubility in aqueous solutions presents a significant hurdle for in vitro and in vivo studies, limiting its therapeutic development.[3][4]
2. What are the key physicochemical properties of this compound influencing its solubility?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubility enhancement strategy. Key parameters are summarized in the table below. The high lipophilicity (indicated by AlogP) and the presence of an acidic functional group (indicated by the acidic pKa) are primary contributors to its low water solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 308.33 g/mol | [1][5] |
| Molecular Formula | C₁₉H₁₆O₄ | [5] |
| AlogP | 4.70 | [5] |
| Acidic pKa | 8.74 | [5] |
| Polar Surface Area | 62.83 Ų | [5] |
3. What are the most common strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Co-solvency: Utilizing a water-miscible organic solvent to increase the drug's solubility in the aqueous medium.[6][7][8]
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility. Given this compound's acidic pKa of 8.74, its solubility is expected to increase in alkaline conditions (pH > 8.74).
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to form a more water-soluble inclusion complex.[9][10][11][12][13]
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate.[14][15][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Cause: The aqueous buffer does not have sufficient solubilizing capacity for the concentration of this compound being used.
-
Solution:
-
Decrease the final concentration of this compound.
-
Incorporate a co-solvent. Start with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO, ethanol, or PEG 300 in your aqueous buffer. See the Co-solvency Protocol below for detailed instructions. One commercially available formulation for in vivo studies suggests a mixture of DMSO, PEG 300, and Tween 80.[17]
-
Adjust the pH. If your experimental conditions allow, increase the pH of the buffer to above this compound's pKa of 8.74 to increase its solubility.
-
Utilize a cyclodextrin. Pre-complexing this compound with a cyclodextrin before adding it to the aqueous buffer can significantly improve its solubility. Refer to the Cyclodextrin Complexation Protocol.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to inconsistent dosing and the presence of drug precipitates that can affect cells.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. Most researchers use DMSO to prepare stock solutions of poorly soluble compounds for cell-based assays.[18]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
-
Visually inspect for precipitation. Before adding the final dilution to your cells, ensure the solution is clear. If you observe any cloudiness or precipitate, you may need to lower the final concentration of this compound or use a solubility-enhancing formulation.
-
Consider a nanosuspension. For longer-term experiments, a stabilized nanosuspension can provide a more consistent concentration of dissolved this compound.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes how to determine the optimal co-solvent concentration for solubilizing this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 300 (PEG 300)
-
Phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare stock solutions of this compound in each co-solvent (e.g., 10 mg/mL in DMSO).
-
In separate tubes, prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound powder to each co-solvent/buffer solution.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal conditions.
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation
This protocol details the preparation and evaluation of a this compound-cyclodextrin inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice for flavonoids.[11]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer (lyophilizer)
-
Analytical balance
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate.
-
Plot the solubility of this compound against the HP-β-CD concentration to determine the complex stoichiometry and stability constant. Studies with similar flavonoids often show a 1:1 molar ratio provides a significant solubility increase.[12][19]
-
-
Preparation of the Solid Complex (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Table 2: Expected Solubility Enhancement of Flavonoids with Cyclodextrins
| Flavonoid | Cyclodextrin | Fold Increase in Solubility | Source |
| Quercetin | β-CD | 4.6 | [19] |
| Myricetin | Dimeric β-CD | 33.6 | [9] |
| Kaempferol | Dimeric β-CD | 10.5 | [9] |
| Luteolin | HP-β-CD | ~70 | [20] |
Protocol 3: Preparation of a this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension using a top-down approach (wet milling).[16]
Materials:
-
This compound powder
-
Stabilizer (e.g., Pluronic F127, Tween 80, or PVP K25)[21]
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Prepare a preliminary suspension of this compound in an aqueous solution containing the stabilizer.
-
Process the suspension through a high-pressure homogenizer or bead mill for a specified number of cycles or duration.
-
Periodically measure the particle size distribution until the desired nanometer range is achieved (typically <500 nm).
-
The final nanosuspension can be used directly or lyophilized for long-term storage.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Mechanism of cyclodextrin complexation for solubility enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound: this compound (CHEMBL463241) - ChEMBL [ebi.ac.uk]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Inclusion Complexation of Flavonoids with Cyclodextrin: Molecular Docking and Experimental Study | Semantic Scholar [semanticscholar.org]
- 11. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. 2024.sci-hub.st [2024.sci-hub.st]
- 17. This compound | COX | Antifection | c-Myc | TNF | TargetMol [targetmol.com]
- 18. This compound | Apoptosis | 69120-07-6 | Invivochem [invivochem.com]
- 19. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin D Troubleshooting: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting the precipitation of Moracin D during experimental assays. Authored in a direct question-and-answer format, this center addresses common solubility challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous assay buffer?
This is a common issue known as compound precipitation upon dilution. This compound, like many benzofuran derivatives, is poorly soluble in water.[1][2] While it readily dissolves in a 100% DMSO stock, the final DMSO concentration in your aqueous assay buffer (typically <0.5%) is often too low to maintain its solubility.[3][4] The compound "crashes out" of the solution when the solvent environment abruptly changes from organic to aqueous.[1][5]
Q2: What is the first and most critical step to troubleshoot precipitation?
The first step is to re-evaluate the final concentration of both this compound and your solvent (e.g., DMSO) in the assay.[3] Ensure your final working concentration of this compound does not exceed its maximum aqueous solubility limit. Simultaneously, determine the highest tolerable DMSO concentration for your specific cell line or assay system that does not cause toxicity or off-target effects.[1][4] For many cell-based assays, the final DMSO concentration should ideally be kept below 0.5%.[3]
Q3: My this compound still precipitates even after optimizing the DMSO concentration. What should I try next?
If precipitation persists, consider the following strategies:
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] Although this compound's structure isn't strongly acidic or basic, slight pH modifications to your buffer (if your assay permits) could improve solubility.
-
Use of Co-solvents: Introducing a water-miscible co-solvent in addition to DMSO can enhance solubility.[3] Options include ethanol, polyethylene glycol (PEG 400), or propylene glycol.[4] These must be tested for compatibility with your specific assay.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can help keep hydrophobic compounds in solution.[4]
-
Sonication: Applying ultrasonic energy can help break down compound aggregates and aid dissolution, particularly when preparing the initial stock solution.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving this compound precipitation issues.
References
Technical Support Center: Optimizing Moracin D Concentration for Cytotoxicity Assays
Welcome to the technical support center for utilizing Moracin D in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cytotoxicity?
A1: this compound is a benzofuran compound isolated from Morus alba L. that has demonstrated anti-inflammatory, antioxidant, and antitumor properties.[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4] this compound has been shown to modulate several signaling pathways, including the inhibition of the Wnt3a/FOXM1/β-catenin axis in breast cancer, the activation of PPAR gamma/PKC delta and inhibition of PKC alpha in prostate cancer, and targeting the XIAP/PARP1 axis in pancreatic cancer.[1][3][4]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published studies, a common starting concentration range for this compound in cytotoxicity assays is between 0 and 30 µM.[5][6] The optimal concentration is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: Which cytotoxicity assays are recommended for use with this compound?
A3: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay are suitable for assessing the cytotoxic effects of this compound. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[7]
Q4: How should I dissolve this compound for my experiments?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. A vehicle-only control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Bubbles in wells- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Be careful not to introduce bubbles when adding reagents; remove any bubbles before reading the plate.[8]- Use calibrated pipettes and consistent technique. |
| High background signal in control wells | - Contamination of cell culture- High inherent LDH activity in serum (for LDH assay)- Phenol red in medium interfering with absorbance reading | - Regularly check cell cultures for microbial contamination.- Use heat-inactivated serum or reduce the serum percentage in the medium during the assay.[9]- Use phenol red-free medium for the assay or subtract the background absorbance from a media-only control. |
| No significant cytotoxicity observed even at high concentrations | - Cell line may be resistant to this compound- Inactive compound- Insufficient incubation time | - Verify the expression of target pathways in your cell line (e.g., Wnt, PPARγ).- Confirm the purity and activity of your this compound stock.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Unexpectedly high cytotoxicity in all treated wells | - Error in calculating dilutions, leading to a higher final concentration- Solvent toxicity | - Double-check all calculations for dilutions of the this compound stock solution.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%) and include a vehicle-only control.[10] |
Data Presentation
Summary of this compound Cytotoxicity Data
| Cell Line | Assay | Concentration Range | IC50 | Incubation Time | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 0-20 µM | Not specified | 24 h | [6] |
| MCF-7 (Breast Cancer) | MTT | 0-20 µM | Not specified | 24 h | [6] |
| DU145 (Prostate Cancer) | Not specified | 0-30 µM | 15 µM | 24 h | [5] |
| PC3 (Prostate Cancer) | Not specified | 0-30 µM | 24.8 µM | 24 h | [5] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
LDH Cytotoxicity Assay for this compound
This protocol provides a general framework for an LDH assay and should be adapted as needed.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Supernatant Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[9]
-
-
LDH Reaction:
-
Stopping the Reaction: Add the stop solution (e.g., 50 µL) provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[9]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's effect on the Wnt/β-catenin pathway.
Caption: Troubleshooting logic for cytotoxicity assays.
References
- 1. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers [mdpi.com]
- 2. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Moracin D Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Moracin D in cancer therapy. The information is designed to address specific experimental issues related to the development of resistance to this compound.
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to this compound Treatment Over Time
Symptoms:
-
Reduced cleavage of PARP and Caspase-3 upon this compound treatment compared to initial experiments.
-
Increased cell viability in this compound-treated cancer cell lines that were previously sensitive.
-
Morphological changes indicating a more resistant phenotype.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution |
| Upregulation of Anti-Apoptotic Proteins | Cancer cells may compensate for XIAP inhibition by upregulating other members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2, or Survivin.[1][2][3] Verification: Perform Western blot analysis to compare the expression levels of these proteins in sensitive versus resistant cells. Solution: Consider combination therapy with SMAC mimetics (e.g., AT-406, LCL-161) which can antagonize multiple IAPs.[1] |
| Alterations in the Wnt/β-catenin Pathway | Mutations or altered expression of downstream components of the Wnt/β-catenin pathway could bypass this compound's inhibitory effects.[4][5] Verification: Sequence key components of the Wnt pathway (e.g., β-catenin, GSK3β) in resistant cells. Use a TCF/LEF reporter assay to assess pathway activity. Solution: Combine this compound with a Wnt/β-catenin pathway inhibitor that acts downstream of the point of resistance. |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.[4][6] Verification: Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to compare efflux activity between sensitive and resistant cells. Solution: Co-administer this compound with known ABC transporter inhibitors. |
Problem 2: Lack of Synergistic Effect with Combination Therapies
Symptoms:
-
The combination of this compound and another chemotherapeutic agent (e.g., gemcitabine) does not show the expected synergistic or additive effect in reducing cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution |
| Incompatible Mechanisms of Action | The chosen combination agent may act on a pathway that is redundant or counteracted by the effects of this compound. Verification: Review the mechanisms of action for both drugs to ensure they target complementary, non-overlapping pathways. Solution: Select a combination agent with a distinct mechanism, such as a DNA damaging agent or a different signaling pathway inhibitor. This compound has been shown to enhance the chemosensitivity of gemcitabine in pancreatic cancer.[7][8] |
| Suboptimal Dosing or Scheduling | The concentrations and timing of drug administration may not be optimized to achieve synergy. Verification: Perform a dose-matrix experiment to test a wide range of concentrations for both drugs. Solution: Use Chou-Talalay analysis to determine the optimal concentration ratio and to calculate the combination index (CI) to confirm synergy. |
| Development of Multi-Drug Resistance | The cancer cells may have developed broad resistance mechanisms that affect both this compound and the combination agent. Verification: Assess the expression of common multi-drug resistance proteins. Solution: Consider a three-drug combination or a completely different therapeutic strategy, such as immunotherapy. |
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound that could be involved in acquired resistance?
A1: this compound is known to primarily affect the following pathways:
-
XIAP/PARP1 Axis: this compound promotes the degradation of X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis.[7][8] Resistance could emerge through upregulation of other anti-apoptotic proteins.
-
Wnt3a/FOXM1/β-catenin Pathway: this compound inhibits this pathway, which is crucial for cancer cell proliferation and survival.[9][10] Resistance may arise from mutations in this pathway that render it constitutively active.
-
PPAR gamma (PPARγ) Activation: In prostate cancer, this compound induces apoptosis through the activation of PPARγ.[11] Alterations in PPARγ signaling could contribute to resistance.
Q2: My cancer cells are showing resistance to this compound. What are the first experimental steps I should take to investigate the mechanism?
A2: We recommend the following initial steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CCK-8) to confirm the shift in IC50 for this compound in the suspected resistant cells compared to the parental, sensitive cell line.
-
Assess Apoptosis: Use flow cytometry (Annexin V/PI staining) and Western blotting for cleaved PARP and Caspase-3 to confirm a diminished apoptotic response.
-
Analyze Key Protein Expression: Profile the expression of key proteins in the pathways targeted by this compound (XIAP, β-catenin, PPARγ) and other IAP family members (cIAP1, cIAP2, Survivin) in both sensitive and resistant cells via Western blot.
Q3: Are there any known combination therapies that can help overcome resistance to this compound?
A3: While specific combination therapies to overcome acquired this compound resistance are not yet established in the literature, based on its mechanisms of action, the following strategies are rational to explore:
-
SMAC Mimetics: To counteract the upregulation of other IAP proteins.[1]
-
Wnt/β-catenin Pathway Inhibitors: To target the pathway at a different point in case of a bypass mechanism.[4]
-
PARP Inhibitors: Given this compound's effect on the XIAP/PARP1 axis, combination with a PARP inhibitor could be synergistic.[7][8]
-
Gemcitabine: this compound has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[7][8]
Experimental Protocols
Protocol 1: Western Blot Analysis of IAP Family Proteins
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against XIAP, cIAP1, cIAP2, Survivin, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: TCF/LEF Reporter Assay for Wnt/β-catenin Pathway Activity
-
Transfection: Co-transfect sensitive and resistant cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units between sensitive and resistant cells.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subclone IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (PANC-1) | 15 | 75 | 5.0 |
| Breast Cancer (MDA-MB-231) | 10 | 60 | 6.0 |
| Prostate Cancer (DU145) | 20 | 90 | 4.5 |
Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells
| Protein | Parental (Sensitive) - Relative Expression | Resistant - Relative Expression |
| XIAP | 1.0 | 0.8 |
| cIAP1 | 1.0 | 3.5 |
| Survivin | 1.0 | 4.2 |
| β-catenin (active) | 1.0 | 3.0 |
| P-glycoprotein | 1.0 | 5.1 |
Visualizations
Caption: Mechanisms of this compound action and potential resistance pathways.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moracin D In Vivo Studies
Welcome to the technical support center for Moracin D in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound that are relevant for in vivo studies?
A1: this compound has been shown to modulate several key signaling pathways, primarily in the context of cancer and inflammation. In breast cancer cells, this compound inhibits the Wnt3a/FOXM1/β-catenin signaling pathway and activates caspases and GSK3β, leading to apoptosis.[1][2] In prostate cancer, it induces apoptosis through the activation of PPARγ and p-PKC-δ, while inhibiting p-PKC-α. Additionally, in pancreatic cancer, this compound targets the XIAP/PARP1 axis to suppress cell growth and induce apoptosis.[3] For inflammatory responses, related compounds have been shown to inhibit the NF-κB pathway.[4][5]
Q2: What are some potential reasons for a lack of efficacy of this compound in my in vivo model?
A2: A lack of efficacy in in vivo studies with this compound can stem from several factors. These include poor bioavailability, rapid metabolism, or inadequate dose selection. The compound's solubility and stability in the chosen vehicle can also significantly impact its delivery and effectiveness. It is also possible that the specific animal model or tumor type is not sensitive to the mechanisms of action of this compound.
Q3: How can I monitor the pharmacodynamic effects of this compound in vivo?
A3: To monitor the pharmacodynamic effects of this compound in vivo, you can measure the expression levels of key proteins in the signaling pathways it modulates. For example, in tumor xenograft models, you could assess the expression of FOXM1, β-catenin, and cleaved caspases in tumor lysates via Western blot or immunohistochemistry.[1][6] For anti-inflammatory studies, you could measure the levels of pro-inflammatory cytokines or the activation of NF-κB in the target tissue.[4]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High toxicity or adverse effects in animal models. | The dose of this compound may be too high, or the vehicle used for administration may have its own toxicity. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Ensure the vehicle is well-tolerated by including a vehicle-only control group. |
| Inconsistent results between experiments. | This could be due to variability in the animal model, inconsistent dosing, or instability of the this compound formulation. | Standardize the experimental procedures, including animal age, weight, and strain. Prepare fresh formulations of this compound for each experiment and ensure accurate dosing. |
| Difficulty in dissolving this compound for administration. | This compound may have poor solubility in common aqueous vehicles. | Test a range of biocompatible solvents or co-solvents. Sonication or gentle heating may aid dissolution. The use of a formulation strategy, such as encapsulation in nanoparticles, could also be explored. |
| No observable effect on tumor growth or inflammation. | The dosing regimen (frequency and duration) may be suboptimal. The chosen animal model may be resistant to this compound's effects. | Optimize the dosing schedule based on pharmacokinetic data if available. Consider using a different animal model that has been shown to be sensitive to the targeted pathways. |
Experimental Protocols
In Vivo Tumor Xenograft Study in Mice
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
3. Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: Enhancing the Bioavailability of Moracin D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Moracin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising, yet poorly soluble, compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a flavonoid compound isolated from Morus alba that has demonstrated a range of biological activities, including antifungal and antitumor effects.[1][2][3] However, like many flavonoids, this compound is poorly soluble in water, which can significantly limit its absorption after oral administration and, consequently, its therapeutic efficacy.[4][5][6] Enhancing its bioavailability is a critical step in developing it as a therapeutic agent.
Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
The main goal is to improve the dissolution rate and/or solubility of the drug in the gastrointestinal fluids. Several established techniques can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano level (e.g., nanosuspensions).[1][7][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its wettability and dissolution.[9][10][11]
-
Lipid-Based Formulations: Dissolving this compound in a mixture of oils, surfactants, and co-surfactants, such as in a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the gut.[12][13][14]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Q3: How do I select the most appropriate formulation strategy for this compound?
The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves starting with basic characterization and moving through a tiered screening process.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
Symptom: During in vitro dissolution testing, the percentage of this compound released is low and does not meet the desired profile.
| Potential Cause | Troubleshooting Step |
| Inadequate Particle Size Reduction (Nanosuspensions) | 1. Increase milling time or energy input. 2. Screen different stabilizers or combinations to prevent particle aggregation. 3. Verify particle size using dynamic light scattering (DLS). |
| Drug Recrystallization (Solid Dispersions) | 1. Ensure the drug is fully amorphous in the dispersion using DSC or XRPD. 2. Increase the polymer-to-drug ratio. 3. Select a polymer with stronger interactions (e.g., hydrogen bonding) with this compound. |
| Poor Self-Emulsification (SEDDS) | 1. Re-evaluate the oil/surfactant/co-surfactant ratios using a pseudo-ternary phase diagram. 2. Use a surfactant with a higher HLB value (>12) for better o/w emulsion formation.[13] 3. Ensure this compound remains solubilized in the oil phase upon dispersion. |
| Inappropriate Dissolution Medium | 1. For poorly soluble drugs, use a medium containing a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) to ensure sink conditions.[15][16] 2. Test in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal fluids. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Symptom: Animal studies show large error bars and inconsistent plasma concentration-time profiles between subjects.
| Potential Cause | Troubleshooting Step |
| Food Effect | 1. The presence of food can significantly alter the absorption of lipid-based formulations. Conduct studies in both fasted and fed states to quantify the effect. |
| Formulation Instability in GI Tract | 1. The formulation may be unstable in the acidic environment of the stomach, leading to premature drug precipitation. 2. Test the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF). 3. Consider enteric coating for solid dosage forms to protect them until they reach the small intestine. |
| Extensive First-Pass Metabolism | 1. Flavonoids can be extensively metabolized in the intestine and liver.[17] 2. While not a formulation issue, this can be investigated by measuring metabolites in plasma and urine. 3. Some formulation components (e.g., certain surfactants in SEDDS) can inhibit metabolic enzymes or efflux transporters, which may be a desirable property to explore. |
Quantitative Data Summary
The following tables provide representative data for different this compound formulation strategies. Note that these are example values and optimal results will need to be determined experimentally.
Table 1: Physicochemical Properties of Enhanced this compound Formulations
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nanosuspension | 150 - 300 | -25 to -35 | 10 - 20 | N/A |
| Solid Dispersion (in PVP K30) | N/A | N/A | 5 - 25 | N/A |
| SEDDS | 20 - 100 (emulsion droplet size) | -5 to -15 | 2 - 10 | > 95 |
Table 2: Comparative In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 15 min | % Drug Released at 60 min |
| Unprocessed this compound | < 5% | < 10% |
| Nanosuspension | 65% | 92% |
| Solid Dispersion (1:5 drug:polymer) | 75% | 98% |
| SEDDS | 85% | > 99% |
(Conditions: USP Apparatus II (Paddle), 75 rpm, 900 mL of pH 6.8 buffer with 0.5% SLS)
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Dispersion Medium: Prepare a solution of a suitable stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) and a co-stabilizer (e.g., 0.5% w/v Tween 80) in deionized water.
-
Coarse Suspension: Disperse 1% w/v of this compound powder into the dispersion medium and stir for 30 minutes to form a coarse suspension.
-
Wet Milling:
-
Add the coarse suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for 1-4 hours. The process should be carried out in a temperature-controlled manner to prevent drug degradation.
-
-
Separation: Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., ethanol, methanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at 40-50°C until a thin film is formed on the flask wall.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution profile, and solid-state properties (using DSC and XRPD to confirm amorphous nature).
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 400). Select components that show high solubility for the drug.[18]
-
-
Constructing Pseudo-Ternary Phase Diagrams:
-
Select the most suitable oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil phase at varying ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion. Plot the results on a phase diagram to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio of oil:Smix from the optimal region of the phase diagram.
-
Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size upon dilution, and robustness to dilution in different media (e.g., water, 0.1N HCl, pH 6.8 buffer).
Mandatory Visualizations
Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)
This compound Signaling Pathway in Pancreatic Cancer
Recent studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. One such pathway involves the X-linked inhibitor of apoptosis protein (XIAP) and Poly (ADP-Ribose) Polymerase-1 (PARP-1).[19]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. japer.in [japer.in]
- 11. ijpbs.com [ijpbs.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. agnopharma.com [agnopharma.com]
- 16. fda.gov [fda.gov]
- 17. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is dissolution testing? [pion-inc.com]
Technical Support Center: Moracin D Degradation Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the degradation of Moracin D. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the degradation of this compound?
A1: Assessing the degradation of this compound is crucial for several reasons. As a natural product with therapeutic potential, understanding its stability is essential to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This information is vital for formulation development, establishing appropriate storage conditions, and meeting regulatory requirements for drug development.
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound, as a benzofuran derivative, is susceptible to degradation under various environmental conditions. The primary factors include:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or alkaline conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermal Stress: Degradation at elevated temperatures.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar benzofuran compounds, potential degradation products could arise from the cleavage or modification of its core structure under hydrolytic, oxidative, photolytic, or thermal stress. It is essential to use techniques like LC-MS/MS to identify and characterize any degradation products formed during stability studies.
Q4: How does this compound's degradation affect its biological activity?
A4: Degradation of this compound can significantly impact its biological activity. For instance, this compound has been shown to induce apoptosis in cancer cells by promoting the proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP), thereby blocking the XIAP/PARP1 axis.[1] Any structural changes to the this compound molecule through degradation could alter its ability to interact with its molecular targets, potentially reducing or eliminating its therapeutic efficacy.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | - Insufficient stress applied (concentration of stressor, duration, or temperature is too low).- this compound is highly stable under the tested conditions. | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of exposure to the stress condition.- Increase the temperature for thermal degradation studies.- Ensure direct and sufficient exposure to the light source for photolytic studies. |
| Complete degradation of this compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the duration of exposure.- Lower the temperature for thermal stress. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload. | - Optimize the mobile phase by adjusting the organic solvent ratio and pH.- Use a new or different type of HPLC column (e.g., a different stationary phase).- Reduce the concentration of the injected sample. |
| Inconsistent or non-reproducible results. | - Inaccurate preparation of standard or sample solutions.- Fluctuation in instrument conditions (e.g., temperature, flow rate).- Instability of this compound in the analytical solvent. | - Ensure accurate weighing and dilution steps.- Verify the performance of the HPLC system.- Prepare fresh solutions before each analysis and keep them under appropriate conditions (e.g., protected from light, refrigerated). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Separately, heat a 1 mg/mL solution of this compound in methanol at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in methanol to direct sunlight for 7 days.
-
Prepare a control sample wrapped in aluminum foil and keep it under the same conditions.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Degradation of this compound under Hydrolytic and Oxidative Stress
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (RT) | 24 | 72.5 | 27.5 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 |
Table 2: Degradation of this compound under Thermal and Photolytic Stress
| Stress Condition | Time | This compound Remaining (%) | Degradation Products (%) |
| Thermal (Solid, 80°C) | 48 hours | 95.8 | 4.2 |
| Thermal (Solution, 60°C) | 48 hours | 92.3 | 7.7 |
| Photolytic (Sunlight) | 7 days | 88.6 | 11.4 |
Mandatory Visualization
Signaling Pathways
References
Technical Support Center: Optimizing Moracin D Activity by Adjusting pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when adjusting pH for experiments involving Moracin D.
General Considerations for Working with Flavonoids like this compound
-
Stability: Flavonoids can be unstable in neutral to alkaline conditions (pH > 7.0), leading to degradation over time. Acidic to neutral pH conditions (pH 6.0-7.4) are generally recommended for maintaining the stability of many flavonoids.
-
Solubility: The solubility of some flavonoids can increase at higher pH values. However, this increased solubility might be counteracted by decreased stability. It is crucial to find a balance where this compound remains soluble and stable for the duration of the experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution or culture medium. | The pH of the solvent or medium is not optimal for this compound solubility. The concentration of this compound exceeds its solubility limit at the given pH. | Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous buffers or culture medium, ensure the final concentration of the organic solvent is low and does not affect the cells. Test a range of pH values for your final working solution to identify the optimal pH for solubility. Consider using a buffer system that can maintain a stable pH throughout the experiment. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound due to suboptimal pH and/or temperature. Variability in the pH of the culture medium between experiments. | Prepare fresh working solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect them from light. Regularly calibrate your pH meter and ensure the pH of your buffers and media is consistent. |
| Loss of this compound activity over time. | Instability of this compound at the experimental pH. | Conduct a time-course experiment to assess the stability of this compound at your working pH. If degradation is observed, consider adjusting the pH to a more acidic or neutral range if compatible with your experimental system. |
| Unexpected changes in cell culture medium pH during the experiment. | Cellular metabolism can alter the pH of the culture medium, especially in dense cultures. The buffering capacity of the medium is insufficient. | Monitor the pH of the culture medium throughout the experiment. Use a culture medium with a robust buffering system (e.g., HEPES) to maintain a stable pH. Change the medium more frequently if significant pH shifts are observed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on common practices for flavonoids, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of this compound.
Q2: What is a safe starting pH for my experiments with this compound?
A2: A slightly acidic to neutral pH range (e.g., pH 6.8-7.4) is a good starting point for experiments with flavonoids like this compound, as it generally favors their stability. However, the optimal pH should be determined empirically for your specific assay.
Q3: How can I determine the optimal pH for this compound activity in my specific cell-based assay?
A3: To determine the optimal pH, you can perform a pH-response curve. Prepare your assay with a range of pH values (e.g., from 6.0 to 8.0) while keeping the this compound concentration constant. The pH that yields the most potent and consistent effect is the optimal pH for your experiment.
Q4: Can I adjust the pH of my cell culture medium directly?
A4: Yes, you can adjust the pH of the cell culture medium using sterile solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH). However, it is crucial to do this carefully and under sterile conditions to avoid contamination and drastic pH shifts that could harm the cells. It is often preferable to use a medium formulation with a stronger buffering capacity, such as one containing HEPES.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Assay | Effect | Concentration (µM) |
| DU145 (Prostate Cancer) | Cell Viability | IC50 of 15 µM | 15 |
| PC3 (Prostate Cancer) | Cell Viability | IC50 of 24.8 µM | 24.8 |
| MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Increased sub-G1 population | 8, 16 |
| MCF-7 (Breast Cancer) | Cytotoxicity | Suppressed viability | 5, 8, 16, 20 |
| Pancreatic Cancer Cells | Cell Proliferation | Inhibition | Not specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.[1][2][3][4]
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect specific proteins in a sample.
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins in the Wnt/β-catenin or PPARγ/PKC pathways
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[5][6][7][8][9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces apoptosis via PPARγ/PKC signaling.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Moracin D and Resveratrol
In the landscape of natural compounds with therapeutic potential, Moracin D and resveratrol have emerged as significant contenders in anticancer research. Both polyphenolic compounds, derived from natural sources, have demonstrated the ability to inhibit cancer cell proliferation and induce programmed cell death through various molecular mechanisms. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and resveratrol across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | DU145 | 15 | [1] |
| Prostate Cancer | PC3 | 24.8 | [1] |
| Breast Cancer | MDA-MB-231 | Not specified | [2] |
| Breast Cancer | MCF-7 | Not specified | [2] |
| Pancreatic Cancer | Not specified | Not specified | [3] |
Table 2: IC50 Values of Resveratrol in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 51.18 | [4] |
| Hepatocellular Carcinoma | HepG2 | 57.4 | [4] |
| Lung Adenocarcinoma | A549 | 35.05 ± 0.1 | [5] |
| Metastatic Cervical Cancer | HeLa | 200-250 | [6] |
| Metastatic Breast Cancer | MDA-MB-231 | 200-250 | [6] |
| Low Metastatic Breast Cancer | MCF-7 | 400-500 | [6] |
| Low Metastatic Cervical Cancer | SiHa | 400-500 | [6] |
| Lung Cancer | A549 | 400-500 | [6] |
| Various Cancer Lines | Seg-1, HCE7, SW480, MCF7, HL60 | ~70–150 | [7] |
Mechanisms of Anticancer Action
Both this compound and resveratrol exert their anticancer effects by modulating multiple signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
This compound: Targeting Key Survival Pathways
This compound has been shown to induce apoptosis and inhibit proliferation in various cancer types through distinct mechanisms:
-
In Pancreatic Cancer: this compound targets the X-linked inhibitor of apoptosis protein (XIAP) and poly (ADP-ribose) polymerase 1 (PARP1) axis. By promoting the proteasome-dependent degradation of XIAP, this compound diminishes its stability and expression, subsequently blocking the XIAP/PARP1 pathway and leading to apoptosis.[3]
-
In Breast Cancer: this compound inhibits the Wnt3a/FOXM1/β-catenin signaling pathway.[2][8] It reduces the expression of key components of this pathway, including Wnt3a, FOXM1, and β-catenin, while upregulating Glycogen Synthase Kinase 3 beta (GSK3β).[2][8] This cascade of events leads to the activation of caspases and ultimately, apoptosis.[2]
-
In Prostate Cancer: The anticancer activity of this compound is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and protein kinase C delta (PKC-δ), alongside the inhibition of protein kinase C alpha (PKC-α).[9] This modulation of signaling pathways culminates in the induction of apoptosis.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin D vs. Quercetin: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two naturally derived compounds, Moracin D and Quercetin. The information presented is based on available experimental data to assist researchers in evaluating their potential as antifungal agents.
Quantitative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal species. Due to a lack of publicly available data for Quercetin against the same specific fungal strains, a direct comparison is not currently possible. However, general antifungal activities of Quercetin are discussed in the subsequent sections.
| Fungal Species | This compound MIC (µg/mL)[1] | Quercetin MIC (µg/mL) |
| Fusarium roseum | 7-14 | Data not available |
| Fusarium lateritium | 28-56 | Data not available |
| Fusarium solani | 112 | Data not available |
| Diaporthe nomurai | 7-14 | Data not available |
| Stigmina mori | 56-112 | Data not available |
| Rosellinia necatrix | <3.5 | Data not available |
| Cochliobolus miyabeanus | 14-28 | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for antifungal agents are typically determined using a broth microdilution method, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of the target fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.
Detailed Methodology:
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating colonies.
-
Spores or conidia are harvested and suspended in sterile saline or a suitable buffer.
-
The suspension is adjusted to a standardized concentration (e.g., 1 × 10^4 to 5 × 10^4 colony-forming units [CFU]/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Solutions:
-
A stock solution of the test compound (this compound or Quercetin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (fungus in medium without the antifungal agent) and a sterility control (medium only).
-
The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
After incubation, the wells are visually inspected for turbidity (indicating fungal growth).
-
The MIC is recorded as the lowest concentration of the antifungal agent in which there is no visible growth compared to the growth control.
-
Signaling Pathways and Mechanisms of Action
Quercetin's Antifungal Mechanism
Quercetin exerts its antifungal effects through a multi-targeted approach, primarily involving the disruption of fungal cell integrity and interference with key cellular processes.
Caption: Quercetin's multifaceted antifungal mechanism of action.
Potential Antifungal Mechanism of this compound
While the specific antifungal signaling pathways of this compound have not been extensively studied in fungi, its chemical structure as a benzofuran derivative and its known effects in other cell types suggest potential mechanisms of action. Benzofuran compounds have been reported to interfere with fungal N-myristoyltransferase and calcium homeostasis.
Caption: Postulated antifungal mechanism of this compound based on its chemical class.
Experimental and Comparative Workflow
The following diagram illustrates a logical workflow for a comprehensive comparison of the antifungal efficacy of this compound and Quercetin.
Caption: A workflow for comparing the antifungal efficacy of two compounds.
Conclusion
This compound demonstrates significant antifungal activity against a range of plant-pathogenic fungi, with particularly low MIC values against Rosellinia necatrix. Quercetin is a well-documented broad-spectrum antimicrobial agent with multiple mechanisms of action against fungi.
A direct comparison of the antifungal potency of this compound and Quercetin is challenging due to the lack of publicly available, directly comparable MIC data. Further research, following the outlined experimental workflow, is necessary to definitively determine the relative efficacy of these two compounds against a common panel of fungal pathogens. Such studies would provide valuable insights for the development of new and effective antifungal therapies.
References
A Comparative Analysis of Moracin D and Other Flavonoids in Cancer Therapy
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of Moracin D, a naturally occurring benzofuran flavonoid, and other well-researched flavonoids—Quercetin, Luteolin, and Kaempferol—focusing on their anticancer properties. The information presented is based on experimental data from preclinical studies, offering a resource for researchers in oncology and natural product-based drug discovery.
Introduction to this compound and Comparative Flavonoids
This compound, isolated from Morus alba (white mulberry), has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potent antitumor effects.[1][2][3] Its anticancer mechanisms are a subject of growing interest. For this comparative study, we evaluate this compound alongside three widely studied flavonoids known for their pleiotropic anticancer activities:
-
Quercetin: A flavonol found in many fruits, vegetables, and grains, known for its antioxidant and anti-proliferative effects.
-
Luteolin: A flavone present in various plants, recognized for its ability to induce apoptosis and inhibit metastasis.[4][5]
-
Kaempferol: A natural flavonol found in plants like tea, broccoli, and grapefruit, which has been shown to modulate key pathways in cancer progression.[6][7]
This guide focuses on the comparative cytotoxicity of these compounds against various cancer cell lines and the signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of flavonoids is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for this compound and the selected flavonoids against several human cancer cell lines, providing a direct comparison of their potency.
Table 1: Comparative IC50 Values of Flavonoids in Human Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DU145 | Prostate Cancer | 15 | [8] |
| PC3 | Prostate Cancer | 24.8 | [8] | |
| MDA-MB-231 | Breast Cancer | Significant Cytotoxicity | [1][9] | |
| MCF-7 | Breast Cancer | Significant Cytotoxicity | [1][9] | |
| Quercetin | MCF-7 | Breast Cancer | 17.2 - 73 | [10][11] |
| MDA-MB-231 | Breast Cancer | 85 - >100 | [11] | |
| HT-29 | Colon Cancer | 15 | [10] | |
| HeLa | Cervical Cancer | 29.49 µg/ml (~97.5 µM) | [12] | |
| Luteolin | A431 | Squamous Cell Carcinoma | 19 | [13] |
| HL60 | Leukemia | 12.5 - 15 | [13] | |
| EC1 / KYSE450 | Esophageal Cancer | 20 - 60 | [14] | |
| LoVo | Colon Cancer | 66.7 (24h), 30.5 (72h) | [5] | |
| Kaempferol | MDA-MB-231 | Breast Cancer | 24.85 µg/ml (~86.8 µM) | [15] |
| MDA-MB-468 | Breast Cancer | 25.01 µg/ml (~87.4 µM) | [15] | |
| LNCaP | Prostate Cancer | 28.8 | [16] | |
| HCT116 / HCT-15 | Colon Cancer | 50 | [15] |
Note: Specific IC50 values for this compound in breast cancer cell lines were not explicitly stated in the cited abstracts, but significant cytotoxicity was reported.[1][9]
Signaling Pathways and Mechanisms of Action
Flavonoids exert their anticancer effects by modulating a complex network of cellular signaling pathways. This compound, in particular, has been shown to induce apoptosis (programmed cell death) through distinct mechanisms in different cancer types.
This compound Signaling Pathways
-
In Breast Cancer: this compound induces apoptosis by suppressing the Wnt3a/FOXM1/β-catenin signaling axis.[1][9] It downregulates key proteins like FOXM1 and β-catenin while activating GSK3β and caspases, which are critical executioners of apoptosis.[1][9]
-
In Prostate Cancer: The apoptotic mechanism involves the activation of PPAR-γ and p-PKC-δ, alongside the inhibition of p-PKC-α.[17] This leads to the downstream activation of caspase-3 and PARP, ultimately causing cell death.[17]
-
In Pancreatic Cancer: this compound targets the XIAP/PARP1 axis. It promotes the degradation of XIAP (X-linked inhibitor of apoptosis protein), which in turn destabilizes PARP1, leading to the induction of apoptosis and enhancing sensitivity to chemotherapy.[18]
The diagram below illustrates the general mechanism by which this compound induces apoptosis in breast cancer cells.
Caption: this compound pathway in breast cancer.
Comparative Pathways of Other Flavonoids
-
Quercetin: Induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can activate caspase-8 and modulate the expression of Bcl-2 family proteins.[19]
-
Luteolin: Promotes apoptosis by increasing the expression of death receptors (like DR5), activating caspases, and upregulating pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[4][20] It also inhibits critical survival pathways like PI3K/Akt.[5]
-
Kaempferol: Induces apoptosis and can block the cell cycle at the G2/M phase.[15] Its effects are often linked to the generation of reactive oxygen species (ROS) and modulation of MAPK signaling pathways.[15]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anticancer compounds. Below are detailed protocols for two key experiments used to generate the data in this guide: the MTT assay for cell viability and Western Blotting for protein analysis.
General Experimental Workflow
The diagram below outlines the typical workflow for screening and characterizing the anticancer activity of a flavonoid in vitro.
Caption: In vitro workflow for anticancer flavonoid analysis.
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Flavonoid stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[21]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the flavonoids (e.g., this compound, Quercetin) in culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[21]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Protocol for Apoptosis Marker Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis (e.g., caspases, PARP, Bcl-2 family proteins).[22]
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins like cleaved caspase-3, PARP, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer.[23] Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23][24]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[23] After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.[24]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ, normalizing the target protein levels to a loading control (e.g., β-actin).[24] An increase in cleaved forms of caspases and PARP, or a change in the Bax/Bcl-2 ratio, indicates apoptosis induction.
References
- 1. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validating the Anti-Inflammatory Effects of Moracin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Moracin D's anti-inflammatory properties against other alternatives, supported by available experimental data. It details methodologies for key experiments and visualizes critical signaling pathways to aid in the evaluation of this compound as a potential therapeutic agent.
This compound, a natural benzofuran compound isolated from Morus alba (white mulberry), has demonstrated notable anti-inflammatory and antioxidant activities.[1][2] Its potential as an anti-inflammatory agent stems from its ability to modulate key signaling pathways implicated in the inflammatory response. This guide synthesizes the current understanding of this compound's mechanisms and compares its activity with related compounds and established anti-inflammatory drugs.
Comparative Efficacy of this compound and Other Anti-inflammatory Agents
While direct head-to-head in vivo comparative studies on this compound are limited, research on related compounds such as Moracin M, O, and P provides valuable insights into the potential efficacy of this class of molecules. The data suggests that moracins exert their anti-inflammatory effects through the inhibition of critical inflammatory mediators and signaling cascades, including the NF-κB and MAPK pathways.[3][4]
| Compound | Target/Mechanism | Key Anti-inflammatory Effects | Model System | Reference |
| This compound | Decreased phosphorylation of NF-κB, ERK, and AKT.[5][6] | Known to have anti-inflammatory and antioxidant activities.[1][7] | Prostate and Pancreatic Cancer Cells | [1][5][6][7] |
| Moracin M | Inhibition of JNK/c-Jun and NF-κB pathways.[4] Downregulation of iNOS and IL-6 production.[4] | Comparable inhibitory action against LPS-induced lung inflammation to dexamethasone.[4][8] | LPS-treated alveolar macrophages (MH-S) and A549 lung epithelial cells; LPS-induced acute lung injury in mice. | [4][8] |
| Moracin O & P | Suppression of the NF-κB pathway.[3][9] | Protect against TRAIL-induced cellular damage by inhibiting NF-κB activation.[3] | 4T1 breast cancer cells and human HaCaT keratinocytes. | [3][9] |
| Dexamethasone | Glucocorticoid receptor agonist | Broad-spectrum anti-inflammatory and immunosuppressive effects. | Standard anti-inflammatory control in various models. | [10] |
| Indomethacin | Non-selective COX inhibitor | Reduces prostaglandin synthesis, leading to anti-inflammatory, analgesic, and antipyretic effects. | Standard NSAID control in various inflammatory models. | [10] |
Key Signaling Pathways in Inflammation Modulated by this compound
This compound is reported to influence several signaling pathways that are central to the inflammatory process. The primary mechanism appears to be the downregulation of the NF-κB and MAPK/ERK pathways, which are critical regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway and this compound
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to decrease the phosphorylation of NF-κB, thereby inhibiting its activation and subsequent pro-inflammatory gene expression.[5][6]
MAPK/ERK Pathway and this compound
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are also crucial in transducing extracellular signals to cellular responses, including inflammation. This compound has been observed to decrease the phosphorylation of ERK, suggesting an inhibitory effect on this pathway.[5][6]
Experimental Protocols for Validation
To rigorously validate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used in inflammation research and studies on related moracin compounds.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes), or A549 (human lung epithelial cells) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for a specified duration (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay:
-
Principle: Measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Method: After cell treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
3. Cytokine Measurement (ELISA):
-
Principle: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Method: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by detection antibodies and a substrate solution. The colorimetric change is measured using a microplate reader.
4. Western Blot Analysis:
-
Principle: Detects the expression and phosphorylation status of key proteins in inflammatory signaling pathways.
-
Method:
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS, COX-2).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for In Vitro Validation
Conclusion
The available evidence suggests that this compound holds promise as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. While direct comparative data with established drugs are still emerging, studies on structurally related moracins, such as Moracin M, demonstrate comparable efficacy to dexamethasone in preclinical models.[4][8] Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued investigation and validation of this compound as a novel anti-inflammatory therapeutic.
References
- 1. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
Moracin D and its Analogues: A Head-to-Head Comparison in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Moracin D, a naturally occurring benzofuran derivative isolated from Morus alba, has emerged as a promising candidate in cancer research, demonstrating significant anti-tumor effects across various cancer cell lines. This guide provides a comprehensive head-to-head comparison of this compound and its analogues, summarizing their biological activities, mechanisms of action, and the experimental data supporting these findings.
Comparative Biological Activity
Direct comparative studies on the anticancer activity of this compound and its synthesized analogues are limited in the current literature. However, data on the cytotoxic effects of this compound against various cancer cell lines and the biological activities of other members of the moracin family provide valuable insights into their therapeutic potential.
Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | DU145 | Prostate Cancer | 15 | [1] |
| This compound | PC3 | Prostate Cancer | 24.8 | [1] |
Biological Activities of Other Moracin Analogues
While direct anticancer activity comparisons are scarce, research on other moracin analogues has revealed their potent biological activities in different contexts. It is important to note that the following data is not a direct comparison of anticancer efficacy but highlights the diverse therapeutic potential within the moracin family.
| Compound/Analogue | Biological Target/Activity | Assay | IC50/Activity | Reference |
| Moracin O | HIF-1 Inhibition | Hypoxia Response Element (HRE) Reporter Assay | 6.76 nM | |
| Moracin C Derivatives | PCSK9 Expression Inhibition | qRT-PCR in HepG2 cells | Compound 7 showed 97.1% inhibition at 20 µM |
Mechanisms of Action of this compound
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation.
Prostate Cancer
In prostate cancer cells, this compound induces apoptosis through the activation of PPAR gamma/PKC delta and the inhibition of PKC alpha.[2] This mechanism involves the attenuation of anti-apoptotic proteins and an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis.[1]
Breast Cancer
In breast cancer cells, this compound has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling axis. This inhibition, coupled with the activation of GSK3β and caspases, is critically involved in its apoptotic effect.
Pancreatic Cancer
Research in pancreatic cancer has revealed that this compound targets the XIAP/PARP1 axis.[3] By promoting the degradation of XIAP, this compound leads to the suppression of PARP1, a key enzyme in DNA repair, thereby inducing apoptosis and enhancing the chemosensitivity of cancer cells to other therapeutic agents.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Pathways Induced by Moracin D and Other Stilbenes
For Immediate Release
In the landscape of oncological research, the induction of apoptosis in cancer cells remains a cornerstone of therapeutic development. Stilbenes, a class of natural polyphenolic compounds, have garnered significant attention for their pro-apoptotic properties. This guide provides a comparative analysis of the apoptotic pathways induced by Moracin D, a benzofuran derivative isolated from Morus alba, and other prominent stilbenes: resveratrol, pterostilbene, and piceatannol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate informed research and development decisions.
Quantitative Comparison of Cytotoxic and Apoptotic Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) and key apoptotic events induced by this compound and other stilbenes in various cancer cell lines. This data provides a quantitative basis for comparing their anti-cancer potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Key Apoptotic Events |
| This compound | DU145 (Prostate) | 15 | 24 | Activation of PPAR-γ/PKC-δ, inhibition of PKC-α, cleavage of caspase-3 and PARP.[1][2] |
| PC3 (Prostate) | 24.8 | 24 | Increased sub-G1 population.[1] | |
| MDA-MB-231 (Breast) | Not specified | - | Cleavage of PARP and caspase-3, decreased Bcl-2 and XIAP.[3][4] | |
| MCF-7 (Breast) | Not specified | - | Increased sub-G1 population.[3] | |
| Resveratrol | MCF-7 (Breast) | 51.18 | 24 | Elevated caspases-3, -8, -9, Bax, p53, and p21; reduced Bcl-2.[5] |
| HepG2 (Liver) | 57.4 | 24 | Elevated caspases-3, -8, -9, Bax, p53, and p21; reduced Bcl-2.[5] | |
| SW480 (Colon) | ~70-150 | - | S-phase arrest, induction of a sub-G1 peak.[6][7] | |
| 4T1 (Breast) | 93 | - | Time- and concentration-dependent induction of apoptosis.[8] | |
| Pterostilbene | Jurkat (T-cell Leukemia) | 17.83 | 48 | Cleavage of caspases-3, -8, -9, and PARP.[9] |
| Hut-78 (T-cell Leukemia) | 22.74 | 48 | Cleavage of caspases-3, -8, -9, and PARP.[9] | |
| FaDu (Head and Neck) | 30.11 - 63.81 | - | Increased early/late apoptotic cell death.[10] | |
| SCC-9 (Head and Neck) | 45.18 - 95.56 | - | Increased early/late apoptotic cell death.[10] | |
| HepG2 (Liver) | 74 | - | Increased caspase-3 activity and histone release.[11] | |
| Piceatannol | HL-60 (Leukemia) | 5.1 | 72 | Caspase-3 activation, PARP1 cleavage, DNA fragmentation.[12] |
| PANC-1 (Pancreatic) | 60 | 48 | Increased ROS production, decreased mitochondrial membrane potential, increased caspase-3 and -9 activity.[13] | |
| MIA PaCa-2 (Pancreatic) | 90 | 48 | Increased ROS production, decreased mitochondrial membrane potential, increased caspase-3 and -9 activity.[13] | |
| OV2008 (Ovarian) | 29.1 | 48 | p53-dependent apoptosis.[14] |
Apoptotic Signaling Pathways
The induction of apoptosis by these stilbenes proceeds through distinct and sometimes overlapping signaling cascades. The following diagrams, generated using the DOT language, illustrate the known apoptotic pathways for each compound.
This compound-Induced Apoptotic Pathways
This compound triggers apoptosis through multiple pathways depending on the cancer cell type. In prostate cancer, it uniquely activates the PPAR-γ/PKC-δ axis while inhibiting PKC-α.[2] In pancreatic cancer, it targets the XIAP/PARP1 axis.[15] In breast cancer, it suppresses the Wnt3a/FOXM1/β-catenin signaling pathway.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers | MDPI [mdpi.com]
- 4. Inhibition of Wnt3a/FOXM1/β-Catenin Axis and Activation of GSK3β and Caspases are Critically Involved in Apoptotic Effect of this compound in Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pterostilbene induces apoptosis in hepatocellular carcinoma cells: Biochemical, pathological, and molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Piceatannol induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin D as a Putative Protein Kinase C Alpha (PKCα) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Moracin D's reported effects on Protein Kinase C alpha (PKCα) against established direct inhibitors of this enzyme. While this compound has been observed to reduce the active, phosphorylated form of PKCα in cellular environments, direct enzymatic inhibition data is not currently available. This document aims to present the existing evidence for this compound in the context of well-characterized inhibitors, offering a resource for researchers investigating novel therapeutic agents.
Performance Comparison
This compound's inhibitory action on PKCα has been noted in studies on prostate cancer cells, where it was found to decrease the phosphorylation of the enzyme.[1] This suggests an indirect modulatory effect or a direct action that is yet to be quantified by standard enzymatic assays. In contrast, a range of alternative compounds have been characterized as direct inhibitors of PKCα with specific half-maximal inhibitory concentrations (IC50).
Table 1: Comparison of this compound's Observed Effect with Direct PKCα Inhibitors
| Compound | Type | Target(s) | IC50 for PKCα | Reported Mechanism of Action for PKCα |
| This compound | Natural Benzofuran | p-PKCα, PPAR-γ, others | Not Available | Reduces phosphorylation of PKCα in cellular assays.[1] |
| Sotrastaurin (AEB071) | Synthetic | Pan-PKC inhibitor | 0.95 nM (Ki) | Potent and selective, ATP-competitive inhibitor.[2] |
| Go6976 | Synthetic | PKCα, PKCβ1, JAK2, Flt3 | 2.3 nM | Potent, selective inhibitor. |
| Staurosporine | Natural (from bacterium) | Broad-spectrum kinase inhibitor | 2 nM | Potent, but non-selective, ATP-competitive inhibitor. |
| Enzastaurin (LY317615) | Synthetic | Primarily PKCβ | 39 nM | ATP-competitive, selective for PKCβ but also inhibits PKCα.[3] |
| Balanol | Natural (from fungus) | Pan-PKC inhibitor | 4-9 nM (for various isoforms) | ATP-competitive inhibitor.[3] |
| Dequalinium Analogues (e.g., C14-DECA) | Synthetic | PKCα | 2.6 µM | Exhibits a unique two-point binding mechanism.[4] |
Signaling Pathway and Experimental Workflow
To understand the context of PKCα inhibition, it is crucial to visualize its role in cellular signaling and the methods used to investigate its modulation.
Caption: PKCα activation pathway.
Caption: Workflows for PKCα inhibition analysis.
Experimental Protocols
In Vitro PKCα Enzymatic Inhibition Assay (Luminescence-based)
This protocol is representative of methods used to determine the direct inhibitory effect of a compound on purified PKCα.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PKCα.
Materials:
-
PKCα Kinase Enzyme System (containing recombinant human PKCα, substrate peptide like CREBtide, and reaction buffers).[5]
-
Test compound (e.g., this compound, Sotrastaurin) dissolved in DMSO.
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
Procedure:
-
Reagent Preparation: Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 1x PKC Lipid activator mix).[6] Dilute the PKCα enzyme, substrate, and ATP to desired concentrations in the kinase buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test compound in 5% DMSO.
-
Assay Plate Setup:
-
Add 1 µl of the diluted inhibitor or a 5% DMSO vehicle control to the wells of a 384-well plate.
-
Add 2 µl of the diluted PKCα enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.[6]
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PKCα Phosphorylation by Western Blot
This protocol is used to assess the effect of a compound on the phosphorylation status of PKCα within a cellular context.
Objective: To determine if a test compound alters the level of phosphorylated (active) PKCα in cultured cells.
Materials:
-
Human cancer cell line (e.g., DU145 prostate cancer cells).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and Western blot transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-PKCα and rabbit anti-total-PKCα.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKCα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKCα.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated PKCα is expressed as a ratio to the total PKCα level for each sample. Compare the ratios of treated samples to the control.
References
- 1. Absolute Quantification of Phosphorylation on the Kinase Activation Loop of Cellular Focal Adhesion Kinase by Stable Isotope Dilution Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKC alpha Kinase Enzyme System [promega.sg]
- 6. worldwide.promega.com [worldwide.promega.com]
Cross-Validation of Moracin D's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of recent studies on Moracin D, a natural compound, reveals its potent and differential anticancer effects across various cancer cell lines. This comparative guide synthesizes experimental data on this compound's impact on breast, prostate, and pancreatic cancer cells, highlighting its distinct mechanisms of action and providing researchers with a consolidated resource for future investigations.
Quantitative Analysis of Cytotoxicity
This compound exhibits significant cytotoxic effects in a range of cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness, have been determined in several studies, demonstrating its potential as a therapeutic agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~16 | [1][2] |
| MCF-7 | Breast Cancer | >20 | [1][2] |
| DU145 | Prostate Cancer | 15 | [3] |
| PC3 | Prostate Cancer | 24.8 | [3] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated | |
| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated |
Note: IC50 value for MDA-MB-231 and MCF-7 are estimated from graphical data presented in the cited study.
Divergent Signaling Pathways Activated by this compound
The anticancer activity of this compound is attributed to its ability to modulate distinct signaling pathways in different cancer cell types, leading to the induction of apoptosis (programmed cell death).
Breast Cancer (MDA-MB-231): Inhibition of Wnt/β-catenin Signaling
In the triple-negative breast cancer cell line MDA-MB-231, this compound exerts its apoptotic effect by suppressing the Wnt3a/FOXM1/β-catenin signaling axis.[1][4][5] This inhibition leads to the activation of GSK3β and caspases, key executioners of apoptosis.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mechanistic Insight into the Anticancer Activity of Cucurbitacin D against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) [mdpi.com]
- 5. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Moracin D from Diverse Morus Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Moracin D, a bioactive benzofuran compound, across various species of the Morus (mulberry) genus. This document synthesizes available data on the presence and biological activities of this compound, outlines detailed experimental protocols for its analysis, and illustrates key experimental and biological pathways.
While this compound has been identified as a promising therapeutic agent, isolated predominantly from Morus alba, a comprehensive comparative analysis of its content and bioactivity across a wider range of Morus species remains an area with significant research opportunities. This guide aims to collate the existing knowledge and provide a framework for future comparative studies.
Data Presentation: this compound Content and Biological Activity
Direct quantitative comparisons of this compound across a broad spectrum of Morus species are not extensively available in the current scientific literature. The majority of research has focused on its isolation and characterization from Morus alba. The following tables summarize the known presence of this compound and its reported biological activities, primarily from studies on M. alba. This highlights a critical knowledge gap and underscores the need for further comparative phytochemical investigations within the Morus genus.
Table 1: Presence of this compound in Morus Species
| Morus Species | Part of Plant | Presence of this compound | Reference |
| Morus alba (White Mulberry) | Root Bark, Leaves | Present | [1][2][3][4][5] |
| Morus nigra (Black Mulberry) | Not explicitly reported | - | - |
| Morus rubra (Red Mulberry) | Not explicitly reported | - | - |
| Morus laevigata | Not explicitly reported | - | - |
Note: The absence of other Morus species or plant parts from this table indicates a lack of reported findings in the reviewed literature, not necessarily the absence of the compound.
Table 2: Biological Activities of this compound (primarily from Morus alba)
| Biological Activity | Cell Line/System | Key Findings | IC₅₀/Effective Concentration | Reference |
| Anticancer | ||||
| Breast Cancer | MCF-7, MDA-MB-231 | Induces apoptosis via inhibition of Wnt3a/FOXM1/β-catenin signaling and activation of caspases. | - | [1] |
| Prostate Cancer | DU145, PC3 | Induces apoptosis via activation of PPARγ/PKCδ and inhibition of PKCα. | IC₅₀: 15 µM (DU145), 24.8 µM (PC3) | [4][6] |
| Pancreatic Cancer | - | Suppresses cell growth and induces apoptosis by targeting the XIAP/PARP1 axis. | - | [7] |
| Anti-inflammatory | RAW264.7 macrophages | Inhibits nitric oxide (NO) production. | - | [8] |
| Antifungal | Various fungal strains | Shows activity against Fusarium roseum, F. lateritium, Diaporthe nomurai, and others. | MIC: 7-14 µg/mL for susceptible strains | [4] |
| Antioxidant | - | Exhibits antioxidant properties. | - | [9] |
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound from various Morus species.
Protocol 1: Extraction and Isolation of this compound
This protocol is based on methods described for the isolation of moracins and related compounds from Morus species.[10][11]
-
Plant Material Preparation: Collect fresh or air-dried plant material (e.g., root bark, leaves) from different Morus species. Grind the material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Alternatively, perform ultrasonic-assisted extraction for a shorter duration (e.g., 3 x 30 minutes) to enhance efficiency.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the this compound content in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol (or hexane and ethyl acetate).
-
Further purify the this compound-containing fractions using preparative HPLC to obtain the pure compound.
-
-
Structure Elucidation: Confirm the identity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Protocol 2: Quantification of this compound using HPLC
This protocol provides a method for the quantitative analysis of this compound in extracts from different Morus species.[12]
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Generate a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 320 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by comparing their peak areas with the calibration curve.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the steps to evaluate the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Mandatory Visualizations
References
- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Moracin D: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Moracin D can ensure laboratory safety and proper waste management by following these essential disposal procedures. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, a flavonoid compound isolated from Morus alba with known antifungal and antitumor properties.[1][2][3]
While specific toxicological data for this compound is not widely available, it is prudent to handle it with care, assuming it may possess hazardous properties similar to related compounds like Moracin M.[4] Therefore, disposal through an institution's hazardous waste management program is the primary recommended route.[4] Drain or trash disposal is strongly discouraged without explicit approval from your Environmental Health and Safety (EHS) department.[4]
Pre-Disposal and Handling
Prior to disposal, proper handling and personal protective equipment (PPE) are crucial. Always wear safety goggles, gloves, and a lab coat when handling this compound and its waste.[4][5]
Key Handling Principles:
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can react and release toxic gases.[4] It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard warnings.[4]
-
Containment: Use appropriate, sealed, and chemically compatible containers for waste storage. Containers should remain closed except when adding waste and should not be filled beyond 90% capacity to allow for expansion.[4]
-
Storage: Store waste in a designated Satellite Accumulation Area (SAA) that is inspected weekly for any signs of leakage.[4]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container.
2. Segregation and Storage:
-
Store the waste container in your designated SAA.
-
Ensure the container is segregated from incompatible materials.
3. Request for Pickup:
-
Contact your institution's EHS department or use their designated system to request a hazardous waste pickup.
-
Provide the complete chemical name and any available hazard information.
4. Decontamination:
-
After the waste has been collected, decontaminate the area where it was stored.
-
If the container held acutely hazardous waste, it might require triple-rinsing, with the rinsate also treated as hazardous waste.[4]
Disposal Decision Framework
The following table summarizes general quantitative limits for different disposal methods. These should always be confirmed with local regulations and your institution's policies.[4]
| Disposal Method | pH Range | Quantitative Limits | Key Considerations |
| Hazardous Waste Pickup | N/A | No upper limit for collection | Must be properly labeled and stored in a designated Satellite Accumulation Area. Incompatible materials must be segregated.[4] |
| Sewer (Drain) Disposal | 5.5 - 10.5 | Typically a few hundred grams or milliliters per day | Not recommended for this compound. Restricted to non-hazardous, water-soluble substances. Must not be harmful to aquatic life. Prohibited for most hazardous chemicals.[4] |
| Solid Waste (Trash) | N/A | N/A | Not recommended for this compound. Restricted to non-hazardous, non-reactive, non-flammable, and non-toxic materials.[4] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Moracin D
Essential Safety and Handling Guide for Moracin D
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a flavonoid compound with potential cytotoxic, antifungal, and antitumor properties.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on guidelines for handling cytotoxic compounds and safety data for structurally related molecules like Moracin M.[2][3][4] Researchers must conduct a thorough risk assessment for their specific laboratory context and applications.
Personal Protective Equipment (PPE)
A cautious approach to personal protection is essential due to the lack of specific toxicity data for this compound. The following table summarizes the recommended PPE for handling this compound, which is typically a solid powder.[2][5]
| PPE Category | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[2][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended, particularly when handling the pure compound. Gloves should be inspected before use and changed frequently, especially if contaminated.[2][6] |
| Body Protection | Laboratory Coat | A buttoned, flame-resistant lab coat that completely covers the arms and torso is recommended.[2] |
| Respiratory Protection | Surgical Mask or Respirator (e.g., N95) | Recommended when weighing or handling significant amounts of powder to prevent inhalation of airborne particles.[8][9] |
Operational Plan: Handling and Weighing
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Weighing and Aliquoting
Caption: Workflow for the safe weighing and aliquoting of this compound.
Disposal Plan
The primary and recommended route for the disposal of this compound waste is through an institution's designated hazardous waste management program.[10] Improper disposal can pose risks to the environment and public health.
Waste Segregation and Disposal Protocol
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container. | Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[10] |
| Liquid Waste | Collect in a compatible, leak-proof container. Do not exceed 90% capacity. | Arrange for pickup through your institution's EHS department.[10] |
| Contaminated PPE | Place in a designated, sealed bag for hazardous waste. | Dispose of as hazardous waste according to institutional protocols. |
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your institution's EHS department.[10]
-
Label all waste containers with the full chemical name, "this compound," and any known hazard warnings.[10]
-
Store waste in a designated and properly ventilated Satellite Accumulation Area, segregated from incompatible materials such as strong oxidizing agents.[2][10]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate potential hazards.
Spill Cleanup Workflow
Caption: Procedural workflow for managing a spill of this compound.
For large spills, especially outside of a fume hood, evacuate the immediate area, close off the laboratory, and contact your institution's EHS department or emergency response team immediately.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS:69120-07-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. england.nhs.uk [england.nhs.uk]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
